3-Methylphenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66534. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
637-04-7 |
|---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
hydron;(3-methylphenyl)hydrazine;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5,9H,8H2,1H3;1H |
InChI Key |
SHTBTGXNVWYODU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NN.Cl |
Canonical SMILES |
[H+].CC1=CC(=CC=C1)NN.[Cl-] |
Other CAS No. |
637-04-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
(3-Methylphenyl)hydrazine hydrochloride molecular weight and formula
[1][2]
Executive Summary
3-Methylphenylhydrazine hydrochloride , also known as m-tolylhydrazine hydrochloride , is a critical organonitrogen building block used primarily in the synthesis of indole-based heterocycles via the Fischer Indole Synthesis.[1] It serves as a precursor for various pharmaceutical agents, particularly in the development of serotonin receptor agonists (triptans) and other bioactive alkaloids.
Core Data
| Parameter | Value |
| Molecular Formula | C₇H₁₁ClN₂ (or C₇H₁₀N₂[1][2] · HCl) |
| Molecular Weight | 158.63 g/mol |
| CAS Number | 637-04-7 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, methanol; slightly soluble in non-polar solvents |
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Precise characterization is essential for quality control in synthetic workflows. The hydrochloride salt form confers stability to the otherwise oxidation-prone free hydrazine base.[1]
Nomenclature & Identifiers
| Identifier Type | Descriptor |
| IUPAC Name | (3-Methylphenyl)hydrazine hydrochloride |
| Common Synonyms | m-Tolylhydrazine hydrochloride; 3-Hydrazinotoluene HCl |
| SMILES | CC1=CC(=CC=C1)NN.Cl |
| InChI Key | SHTBTGXNVWYODU-UHFFFAOYSA-N |
Physical Properties
| Property | Specification |
| Melting Point | 184–194 °C (Decomposes) |
| Hygroscopicity | High (Store in desiccator) |
| Stability | Sensitive to light and air oxidation; stable as HCl salt under inert atmosphere.[1] |
| Acidity (pKa) | ~5.2 (Conjugate acid of the hydrazine) |
Synthetic Utility: The Fischer Indole Synthesis[1][4][8][9][10]
The primary utility of (3-methylphenyl)hydrazine hydrochloride lies in its ability to form 4- or 6-substituted indoles.[1] When reacted with ketones or aldehydes under acidic conditions, it undergoes the Fischer Indole Synthesis , a cascade reaction involving hydrazone formation, [3,3]-sigmatropic rearrangement, and ammonia elimination.[1][3][4][5]
Regioselectivity Challenges
Using a meta-substituted hydrazine (3-methyl) introduces regiochemical complexity.[1] Cyclization can occur at either the ortho position (C2) or the para position (C4) relative to the methyl group, leading to a mixture of 4-methylindole and 6-methylindole derivatives.[1]
-
Pathway A (Sterically favored): Cyclization at the less hindered para position yields the 6-methylindole .
-
Pathway B: Cyclization at the ortho position yields the 4-methylindole .
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation in the synthesis pathway when using 3-methylphenylhydrazine.
Figure 1: Regiochemical divergence in the Fischer Indole Synthesis using 3-methylphenylhydrazine.
Experimental Protocols
Preparation from m-Toluidine
If commercial stock is unavailable, the compound can be synthesized via the reduction of the corresponding diazonium salt.[1]
Reagents:
-
m-Toluidine (10.7 g, 0.1 mol)[1]
-
Sodium Nitrite (7.0 g, 0.1 mol)[1]
-
Stannous Chloride (
) (45 g, 0.2 mol)[1] -
Conc. HCl (12 M)
Methodology:
-
Diazotization: Dissolve m-toluidine in 30 mL of conc. HCl and 30 mL water. Cool to -5°C in an ice-salt bath. Dropwise add a solution of sodium nitrite (7 g in 15 mL water), maintaining temperature below 0°C. Stir for 15 minutes.
-
Reduction: Dissolve stannous chloride in 30 mL conc. HCl. Cool to 0°C. Add the cold diazonium solution to the stannous chloride solution with vigorous stirring. A heavy precipitate of the hydrazine hydrochloride double salt will form immediately.
-
Isolation: Allow the mixture to stand at 4°C for 2 hours. Filter the solid.
-
Purification: Recrystallize from ethanol/ether or boiling water containing a small amount of HCl to prevent oxidation.
-
Yield: Typical yield is 70-80%.
Quality Control (QC)
-
1H NMR (DMSO-d6): Expect signals at
2.25 (s, 3H, ), 6.6-7.2 (m, 4H, Ar-H), 8.5-10.5 (br s, ). -
Titration: Chloride content can be verified via argentometric titration (
).
Safety & Handling (HSE)
Hydrazines are potent nucleophiles and biological alkylating agents. Strict adherence to safety protocols is mandatory.
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity | H301 | Toxic if swallowed.[1][6] |
| Skin Irritation | H315 | Causes skin irritation.[7][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[7][6] |
| Carcinogenicity | H351 | Suspected of causing cancer. |
| Sensitization | H317 | May cause an allergic skin reaction. |
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Containment: All weighing and transfer operations must be performed inside a fume hood .
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen before disposal. Do not use standard organic waste streams for unquenched hydrazine.
References
-
LGC Standards. (2025). Certificate of Analysis: this compound. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: m-Tolylhydrazine hydrochloride, 99%. Retrieved from
-
Sajjadifar, S., et al. (2010). "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498.[1][3][8] Retrieved from [3]
-
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Classic mechanistic reference).
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: (3-Methylphenyl)hydrazine hydrochloride. Retrieved from
Sources
- 1. CN101143837A - Preparation method for p-methylphenylhydrazine - Google Patents [patents.google.com]
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- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Spectral Characterization of 3-Methylphenylhydrazine Hydrochloride
The following technical guide details the spectral and physical characterization of 3-Methylphenylhydrazine Hydrochloride , a critical intermediate in heterocyclic chemistry.
Executive Summary
This compound (also known as m-Tolylhydrazine Hydrochloride) is a regiospecific hydrazine reagent used primarily in the Fischer Indole Synthesis to generate 4- or 6-substituted indoles. Its structural integrity is paramount for yield consistency in drug discovery, particularly for serotonin receptor agonists (triptans) and other indole-based therapeutics.
| Property | Data |
| CAS Number | 637-04-7 |
| Formula | |
| Molecular Weight | 158.63 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | 184–194 °C (Decomposition) |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar organics (Hexane, Toluene). |
Safety & Handling Protocol (Critical)
Hydrazine derivatives are potent alkylating agents. Strict adherence to safety protocols is required before spectral analysis.
-
Toxicity: Acute toxicity (Oral/Dermal/Inhalation).[1]
-
Carcinogenicity: Category 1B (Presumed human carcinogen).
-
Handling:
-
Weighing: Must be performed in a static-free glove box or a ventilated enclosure with HEPA filtration.
-
Deactivation: All glassware and spills must be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety before disposal.
-
Spectral Analysis: Nuclear Magnetic Resonance (NMR)
Sample Preparation[2][3][4]
-
Solvent: DMSO-
is the mandatory solvent. The hydrochloride salt is insoluble in . -
Concentration: ~10 mg in 0.6 mL DMSO-
. -
Note: The acidic protons (
) are exchangeable. Their chemical shift and integration can vary depending on water content and concentration.
H NMR Data (400 MHz, DMSO- )
The meta-substitution pattern distinguishes this compound from its para-isomer (4-methyl), which shows a symmetric AA'BB' aromatic system. The 3-methyl isomer displays a complex 4-proton aromatic region.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Interpretation |
| 10.20 – 10.50 | Broad Singlet | 3H | Ammonium protons (deshielded by | |
| 8.00 – 8.50 | Broad Singlet | 1H | Hydrazine secondary amine. Broadened by quadrupole relaxation of N. | |
| 7.10 – 7.15 | Triplet (pseudo) | 1H | Ar-H5 | Meta to both methyl and hydrazine. |
| 6.75 – 6.85 | Doublet | 1H | Ar-H4 | Para to hydrazine, ortho to methyl. |
| 6.70 – 6.80 | Singlet (broad) | 1H | Ar-H2 | Isolated proton between Methyl and Hydrazine. |
| 6.60 – 6.70 | Doublet | 1H | Ar-H6 | Ortho to hydrazine, para to methyl. |
| 2.25 – 2.30 | Singlet | 3H | Benzylic methyl group. |
C NMR Data (100 MHz, DMSO- )
-
Aromatic Carbons: Six distinct signals due to asymmetry.
-
C-N (Ipso): ~145 ppm (Quaternary)
-
C-Me (Ipso): ~138 ppm (Quaternary)
-
Ar-CH: Four signals between 112 ppm and 130 ppm.
-
-
Aliphatic Carbon:
-
Methyl: ~21.5 ppm.
-
Spectral Analysis: Infrared Spectroscopy (FT-IR)
The IR spectrum of the hydrochloride salt differs significantly from the free base. The formation of the ionic lattice broadens the N-H regions.
Key Diagnostic Bands (KBr Pellet)
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 2600 – 3200 | Very broad, strong absorption characteristic of amine salts. Overlaps | |
| 1580 – 1610 | Confirms benzenoid ring structure. | |
| 1450 – 1500 | "Scissoring" vibration of the | |
| 750 – 800 | CRITICAL QC CHECK: Meta-substituted benzenes typically show strong bands here (often ~780 and ~690 |
Application Context: Fischer Indole Synthesis
The primary utility of 3-methylphenylhydrazine is the synthesis of substituted indoles. The following diagram illustrates the reaction pathway and the critical regioselectivity issue that researchers must control.
Figure 1: Workflow of the Fischer Indole Synthesis using 3-Methylphenylhydrazine. Note the formation of regioisomers (4-Me vs 6-Me) due to the meta-substituent.
Quality Control & Purity Assessment
Before using this reagent in synthesis, verify the following parameters to ensure the hydrazine has not oxidized to the azo or hydrazo species.
-
Visual Inspection:
-
Pass: Off-white, beige, or light pink crystalline powder.
-
Fail: Dark brown or gummy solid (indicates oxidation/decomposition).
-
-
Melting Point Check:
-
Target Range: 184 – 194 °C (with decomposition).[1]
-
Note: Significant lowering of MP (<180 °C) indicates high water content or free-base contamination.
-
-
Solubility Test:
-
Dissolve 50 mg in 1 mL water. Solution should be clear and acidic (pH < 4). Turbidity suggests presence of the free base or oxidation products (azotoluene).
-
References
-
National Institute of Standards and Technology (NIST). Phenylhydrazine hydrochloride IR Spectrum (Analogous Reference). NIST Chemistry WebBook, SRD 69. [Link]
-
Sajjadifar, S. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules, 15(4), 2491-2498. (Demonstrates usage of m-tolylhydrazine HCl). [Link]
Sources
An In-depth Technical Guide to the Hygroscopic Nature of 3-Methylphenylhydrazine Hydrochloride
This guide provides a comprehensive technical overview of the hygroscopic nature of 3-Methylphenylhydrazine hydrochloride, a critical consideration for researchers, scientists, and professionals in drug development. Understanding and controlling the interaction of this compound with atmospheric moisture is paramount for ensuring its stability, purity, and performance in sensitive applications.
Introduction: The Challenge of Hygroscopicity
This compound (CAS 637-04-7) is a valuable reagent and intermediate in organic synthesis.[1][2][3] However, its inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—presents significant challenges.[1][2] This property can lead to physical and chemical changes, compromising the integrity of the material and the reproducibility of experimental results.[4] This guide will delve into the scientific principles behind the hygroscopicity of this compound, detail robust methodologies for its characterization, and provide field-proven strategies for its handling and storage.
The Physicochemical Nature of this compound
This compound is a salt, which is a common characteristic of many hygroscopic active pharmaceutical ingredients (APIs).[5] The presence of polar functional groups and the ionic nature of the hydrochloride salt contribute to its affinity for water molecules.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂ | [2][3] |
| Molecular Weight | 158.63 g/mol | [2][3] |
| Appearance | White to off-white solid/crystal powder | [1] |
| Melting Point | 184-194 °C (decomposes) | [1] |
| Stability | Hygroscopic | [1][2] |
The absorption of water can have several detrimental effects:
-
Physical Changes : Caking, clumping, and deliquescence (dissolving in the absorbed water) can occur, making the powder difficult to handle and accurately weigh.[4]
-
Chemical Degradation : The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities. For hydrazine derivatives, this is a critical concern as they can be sensitive to oxidation and other reactions in the presence of moisture.[6][7]
-
Impact on Reactions : In organic synthesis, the presence of water can alter reaction kinetics, stoichiometry, and yield. Many reactions require anhydrous conditions, and the introduction of water via a hygroscopic reagent can lead to failed or suboptimal outcomes.[8][9][10]
Quantitative Characterization of Hygroscopicity
To effectively manage the challenges posed by hygroscopicity, it is essential to quantify the extent and rate of moisture uptake. The following are key experimental techniques for this purpose.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[11][12][13] This analysis provides a moisture sorption isotherm, which is a critical fingerprint of a material's hygroscopic behavior.[13][14]
-
Sample Preparation : A small, accurately weighed sample (typically 5-15 mg) of this compound is placed in the DVS instrument's microbalance.
-
Drying : The sample is initially dried under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry baseline.
-
Sorption Phase : The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change, dm/dt , is below a set threshold).[15]
-
Desorption Phase : Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to assess the reversibility of water uptake.
-
Data Analysis : The change in mass at each RH step is plotted against the RH to generate the sorption and desorption isotherms.
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
The resulting isotherm can classify the material's hygroscopicity and identify critical humidity points where significant water uptake occurs or where phase transitions, such as deliquescence or hydrate formation, may be initiated.[14][15]
Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for determining the water content of a substance with high accuracy and specificity.[11] It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent.[16]
Hydrazine derivatives can be oxidized by the iodine in the Karl Fischer reagent, leading to erroneously high water content readings.[17][18] To mitigate this interference, the titration must be performed under acidic conditions.[18]
-
Reagent Preparation : A specialized Karl Fischer titration setup is used. The titration vessel is charged with an appropriate solvent medium (e.g., a methanol-based or methanol-free KF solvent) and an acid, such as salicylic acid.[18]
-
Solvent Titration : The solvent is pre-titrated with the Karl Fischer titrant to a stable endpoint to eliminate any residual water.
-
Sample Introduction : A precisely weighed amount of this compound is quickly introduced into the conditioned titration vessel.
-
Titration : The sample is then titrated with a standardized Karl Fischer titrant. The endpoint is detected potentiometrically.
-
Calculation : The water content is calculated based on the volume of titrant consumed and the known titer of the reagent.
Caption: Workflow for acidified Karl Fischer titration.
Impact on Stability and Purity
The absorption of moisture can significantly impact the chemical stability and purity of this compound.
Stability Studies
To assess the impact of moisture on stability, a structured stability study is recommended.
-
Sample Preparation : Prepare multiple, uniform samples of this compound.
-
Initial Analysis (Time Zero) : Analyze a baseline sample for initial water content (by Karl Fischer titration) and purity (by a suitable chromatographic method such as HPLC).
-
Controlled Environment Storage : Store the remaining samples in controlled humidity chambers at various relative humidity levels (e.g., 40%, 60%, 75%, 90% RH) and a constant temperature (e.g., 25°C or 40°C for accelerated testing).
-
Time-Point Analysis : At predetermined time points (e.g., 1, 3, 6 months), remove samples from each humidity condition.
-
Re-analysis : Analyze the samples for water content and purity. Compare the results to the time-zero data to determine the rate of degradation and the formation of any new impurities.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and detecting any degradation products.
-
Column Selection : A reverse-phase column (e.g., C18) is often suitable for separating phenylhydrazine derivatives.[19]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[19][20]
-
Detection : UV detection is commonly employed, with the wavelength selected based on the absorbance maximum of the analyte.[20]
-
Impurity Profiling : The method should be capable of separating the main compound from potential impurities, such as positional isomers or degradation products.[19]
Best Practices for Handling and Storage
Given the hygroscopic nature of this compound, strict adherence to proper handling and storage protocols is crucial to maintain its quality.
Storage
-
Airtight Containers : Store the compound in tightly sealed, airtight containers to minimize exposure to the atmosphere.[15]
-
Inert Atmosphere : For long-term storage or for highly sensitive applications, consider packaging under an inert atmosphere (e.g., nitrogen or argon).
-
Desiccants : Store containers within a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) to maintain a low-humidity environment.[4][21]
-
Controlled Environment : Store in a cool, dry, and well-ventilated area. Avoid areas with high humidity fluctuations.[7][22]
Handling
-
Minimize Exposure : Open containers for the shortest time possible in a low-humidity environment. A glove box or a room with controlled humidity is ideal.[15][18]
-
Rapid Weighing : Weigh the required amount of material quickly and reseal the container immediately.[15]
-
Avoid Contamination : Use clean, dry spatulas and weighing vessels.
-
Personal Protective Equipment (PPE) : Always handle this compound with appropriate PPE, including gloves, safety glasses, and a lab coat, as it is a hazardous substance.[22][23]
Caption: Key principles for handling and storing hygroscopic compounds.
Conclusion
The hygroscopic nature of this compound is a critical attribute that demands careful management. By understanding the underlying principles of moisture sorption and implementing robust analytical characterization techniques such as Dynamic Vapor Sorption and acidified Karl Fischer titration, researchers and developers can quantify and control the impact of water on this important chemical. Adherence to best practices for handling and storage is not merely a recommendation but a necessity to ensure the material's stability, purity, and fitness for use in research and development.
References
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- TutorChase. How do you handle hygroscopic solutes in the lab?.
- PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- SK pharmteco. Dynamic Vapor Sorption.
- Wikipedia. Dynamic vapor sorption.
- Thermo Fisher Scientific. (2010, October 22).
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Metrohm. (2020, April 20).
- Greyhound Chromatography.
- Wikipedia. Hydrazine.
- Fisher Scientific.
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- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
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- ResearchGate.
- Google Patents.
- Ricca Chemical Company. (2026, January 9).
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- Catsyn. This compound | CAS 637-04-7.
- ProUmid. Moisture Sorption Isotherms.
- ACS Publications. (2009, February 11).
- NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Hydrazines.
- Biotage. (2025, July 10). How water could replace some organic solvents and make chemical reactions greener.
- Biotage. (2023, February 6). Can water be used as an organic synthesis solvent?.
- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
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- DTIC. Safety and Handling of Hydrazine.
- ResearchGate. (2019, January 15). (PDF)
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- Analytical Methods (RSC Publishing).
- ACS Publications. (2013, September 5).
- TA Instruments. Moisture Sorption Analysis of Pharmaceuticals.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- MDPI. (2021, January 5).
- Inchem.org. Phenylhydrazine (CICADS).
- Australian Government Department of Health. (2014, November 27). Phenylhydrazine and its monohydrochloride: Human health tier II assessment.
- ChemicalBook. Description, Synthesis and Usage of Phenylhydrazine.
- PubChem - NIH. Phenylhydrazine | C6H5NHNH2 | CID 7516.
- ACS Publications. (2013, February 11).
- Tokyo Chemical Industry Co., Ltd.(APAC). Phenylhydrazine Hydrochloride | 59-88-1.
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Toxicology profile and health hazards of 3-Methylphenylhydrazine hydrochloride
Technical Whitepaper: Toxicological Profile and Health Hazards of 3-Methylphenylhydrazine Hydrochloride
Executive Summary
This compound (CAS: 637-04-7), also known as m-Tolylhydrazine hydrochloride, is a potent hydrazine derivative utilized primarily as an intermediate in the synthesis of heterocycles (e.g., pyrazoles, indoles) and as a reagent in analytical chemistry.[1][2] While structurally valuable, its hydrazine moiety confers significant biological reactivity, manifesting primarily as hematotoxicity (hemolytic anemia) and potential genotoxicity.[3]
This technical guide synthesizes the physicochemical properties, toxicokinetic mechanisms, and safety protocols necessary for handling this compound. It moves beyond standard Safety Data Sheet (SDS) summaries to explore the molecular causality of its toxicity—specifically its ability to generate reactive oxygen species (ROS) and aryl radicals—and provides self-validating protocols for experimental use.[1]
Chemical Identity and Physicochemical Properties
Understanding the physical state of the hydrochloride salt is critical for exposure control. Unlike the free base, the salt is a solid, reducing vapor pressure but increasing the risk of inhalation exposure via dust.
| Property | Data | Relevance to Toxicology |
| Chemical Name | This compound | Target identification |
| Synonyms | m-Tolylhydrazine HCl; (3-Methylphenyl)hydrazine HCl | Literature search variance |
| CAS Number | 637-04-7 | Regulatory tracking |
| Molecular Formula | C₇H₁₀N₂[1] · HCl | Stoichiometry calculations |
| Molecular Weight | 158.63 g/mol | Dosing and molarity |
| Physical State | White to off-white crystalline powder | Inhalation hazard (dust) |
| Solubility | Soluble in water, methanol, DMSO | Systemic absorption potential |
| Stability | Hygroscopic; oxidizes in air/light | Formation of toxic degradation products |
Toxicokinetics and Mechanism of Action[5]
The toxicity of 3-Methylphenylhydrazine is not merely a function of tissue irritation but a complex cascade involving metabolic activation and oxidative stress.[1][4]
Metabolic Activation and Radical Formation
Upon systemic absorption, the hydrazine group undergoes auto-oxidation and enzymatic oxidation (via Cytochrome P450 and peroxidases). This process generates reactive intermediates, including the methylphenyl radical and superoxide anions .
-
Hemolytic Mechanism: The hydrazine moiety reacts with oxyhemoglobin, resulting in the formation of methemoglobin and hydrogen peroxide. This leads to the denaturation of hemoglobin (Heinz bodies) and subsequent destruction of red blood cells (hemolysis).
-
DNA Alkylation: The methylphenyl radical can attack DNA bases, potentially leading to adduct formation (e.g., C8-arylguanine adducts), which underpins the compound's genotoxic potential.
Pathway Visualization
Figure 1: Mechanistic pathway of 3-Methylphenylhydrazine toxicity, highlighting oxidative stress and radical-mediated damage.[1]
Toxicological Profile
Acute Toxicity[7][8][9]
-
Oral: Classified as Toxic (Category 3/4). LD50 values for tolylhydrazine isomers in rodents typically range between 80 – 300 mg/kg . Ingestion causes rapid onset of cyanosis (due to methemoglobinemia), dyspnea, and convulsions.
-
Dermal/Inhalation: Irritant to mucous membranes. High dust concentrations can cause chemical pneumonitis.
Chronic and Sub-chronic Effects
-
Hematotoxicity: The hallmark of chronic exposure is hemolytic anemia . Reticulocytosis (increased immature RBCs) is a compensatory marker often observed in sub-chronic studies.
-
Carcinogenicity: Hydrazines as a class are "Reasonably Anticipated to be Human Carcinogens" (NTP). Specifically, methylphenylhydrazines have been linked to lung and vascular tumors in murine models due to the formation of aryl-DNA adducts.[1]
-
Skin Sensitization: Potential for allergic contact dermatitis upon repeated exposure.
Experimental Protocols
To ensure scientific integrity, researchers must use validated methods for handling and assessment.
Protocol: Safe Handling and Deactivation
Rationale: Hydrazines are potent reducing agents and nucleophiles. Neutralization requires controlled oxidation.
Reagents:
-
5% Sodium Hypochlorite (Bleach) solution.
-
0.1 M NaOH.
Workflow:
-
Preparation: Conduct all work in a Class II Biological Safety Cabinet or Chemical Fume Hood. Double-glove (Nitrile > 0.11 mm).[1]
-
Spill Control: Do not wipe dry dust. Cover with wet paper towels (soaked in water) to prevent aerosolization, then wipe.
-
Deactivation:
-
Collect waste solid/solution in a dedicated beaker.
-
Slowly add 5% Sodium Hypochlorite in excess (approx. 20:1 ratio by volume).
-
Caution: Reaction is exothermic and may evolve nitrogen gas.
-
Allow to stand for 30 minutes.
-
Adjust pH to neutral with dilute HCl if necessary before disposal as chemical waste.
-
Protocol: In Vitro Heinz Body Induction Assay
Rationale: This assay validates the oxidative potential of the compound on erythrocytes, serving as a proxy for systemic toxicity.
-
Blood Collection: Collect whole blood (heparinized) from healthy murine or human source.
-
Incubation:
-
Dilute blood to 5% hematocrit in Phosphate Buffered Saline (PBS, pH 7.4).
-
Add 3-Methylphenylhydrazine HCl (dissolved in DMSO) to final concentrations of 0 (Control), 10, 50, and 100 µM.
-
Incubate at 37°C for 2 hours.
-
-
Staining:
-
Mix 100 µL of cell suspension with 100 µL of Crystal Violet or Brilliant Cresyl Blue (0.5% in saline).
-
Incubate for 15 minutes at room temperature.
-
-
Microscopy:
-
Prepare a smear on a glass slide.
-
Count 500 RBCs under oil immersion (100x).
-
Positive Result: Presence of deep purple/blue precipitates (Heinz bodies) near the cell membrane.
-
Health Hazards and Clinical Manifestations
| System | Clinical Sign | Pathophysiology |
| Hematologic | Cyanosis, Fatigue, Dark Urine | Methemoglobinemia (>15%), Hemolysis, Hemoglobinuria.[1] |
| Respiratory | Cough, Dyspnea, Pulmonary Edema | Irritation of upper airways; Hypoxia induced by low O₂ carrying capacity. |
| Hepatic | Jaundice, Elevated ALT/AST | Oxidative damage to hepatocytes; Porphyrin accumulation. |
| Dermatologic | Erythema, Vesiculation | Direct chemical irritation; Allergic sensitization. |
Safety and Regulatory Framework
Occupational Exposure Limits (OEL):
-
Specific OEL for the 3-methyl isomer is often not established; default to Phenylhydrazine limits:
-
OSHA PEL: 5 ppm (22 mg/m³) (Skin).
-
ACGIH TLV: 0.1 ppm (Skin) – A3 Confirmed Animal Carcinogen.
-
Personal Protective Equipment (PPE):
-
Respiratory: NIOSH-approved N95 (for solids) or P100 respirator if dust is generated.[1]
-
Skin: Tyvek® lab coat or coveralls. Nitrile gloves (double-gloving recommended).[1]
-
Eyes: Chemical splash goggles (safety glasses are insufficient for hydrazine powders).
Storage:
-
Store under inert gas (Argon/Nitrogen) at 2-8°C.
-
Segregate from strong oxidizing agents and strong bases.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12043, m-Tolylhydrazine hydrochloride. PubChem. [Link]
-
Shukla, P., et al. (2012).[5][6] Phenylhydrazine Induced Toxicity: A Review on its Haematotoxicity. International Journal of Basic and Applied Medical Sciences. [Link]6]
-
Toth, B., & Shimizu, H. (1976).[7] Tumorigenic effect of 4-methylphenylhydrazine hydrochloride in Swiss mice. Cancer Research. [Link]
-
Fisher Scientific. (2021). Safety Data Sheet: m-Tolylhydrazine hydrochloride. ]">https://www.fishersci.com[1]
-
Pandey, K., et al. (2014). Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. Semantic Scholar. [Link]
Sources
- 1. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]
- 2. This compound CAS#: 637-04-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cibtech.org [cibtech.org]
- 7. oehha.ca.gov [oehha.ca.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of Substituted Indoles via Fischer Indolization of m-Tolylhydrazine Hydrochloride and Ketones
For: Researchers, scientists, and drug development professionals.
Abstract
The Fischer indole synthesis stands as a cornerstone in heterocyclic chemistry, offering a robust and versatile method for the construction of the indole nucleus—a privileged scaffold in medicinal chemistry and materials science.[1][2][3] This application note provides a detailed protocol for the synthesis of 4- and 6-methyl-substituted indoles through the acid-catalyzed reaction of m-tolylhydrazine hydrochloride with a range of ketones. We delve into the mechanistic intricacies of this transformation, offer practical guidance on experimental execution, and discuss the factors influencing regioselectivity with unsymmetrical ketones. The protocols herein are designed to be self-validating, with in-depth explanations to empower researchers to adapt and troubleshoot these procedures for their specific synthetic targets.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis has remained a pivotal reaction for over a century.[1][4] It involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions to form an indole.[1][4] The indole motif is a fundamental component of numerous natural products, pharmaceuticals, and agrochemicals, making its efficient synthesis a topic of continuous interest.[2][5] The reaction's adaptability to a wide array of starting materials and its amenability to one-pot procedures contribute to its widespread use in both academic and industrial settings.[6][7] This guide focuses on the use of m-tolylhydrazine hydrochloride as the hydrazine source, which allows for the directed synthesis of indoles bearing a methyl substituent on the benzene ring.
Mechanistic Insights: A Stepwise Journey to the Indole Core
The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and predicting outcomes, particularly when dealing with unsymmetrical ketones.[5]
The generally accepted mechanism involves the following key steps:[1][4][5]
-
Hydrazone Formation: The reaction initiates with the condensation of m-tolylhydrazine with a ketone to form the corresponding m-tolylhydrazone. This is a reversible reaction favored by the removal of water.
-
Tautomerization to Ene-hydrazine: The hydrazone undergoes tautomerization to the more reactive ene-hydrazine intermediate.
-
[7][7]-Sigmatropic Rearrangement: This is the rate-determining and irreversible step of the reaction. The protonated ene-hydrazine undergoes a[7][7]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond at the ortho position of the aromatic ring and cleavage of the weak N-N bond.
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes to a more stable aniline derivative. Subsequent intramolecular attack of the amino group onto the iminium carbon forms a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, leading to the formation of the aromatic indole ring.
The choice of acid catalyst is critical and can influence the reaction rate and, in some cases, the regioselectivity.[8][9] Both Brønsted acids (e.g., HCl, H₂SO₄, acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective catalysts for this transformation.[1][2][4]
Experimental Protocols
General Considerations and Reagent Preparation
-
Reagents: m-Tolylhydrazine hydrochloride and all ketones should be of high purity. Solvents should be anhydrous where specified.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydrazine and improve yields, especially with sensitive substrates.
-
Safety Precautions: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The acids used are corrosive.
General Procedure for the Synthesis of Methyl-Substituted Indoles
This protocol can be performed as a one-pot synthesis, which is often more convenient as it avoids the isolation of the intermediate hydrazone.[6][7]
dot
Caption: General experimental workflow for the Fischer indole synthesis.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-tolylhydrazine hydrochloride (1.0 eq.).
-
Add the desired ketone (1.0-1.2 eq.) to the flask.
-
Introduce the acid catalyst. Glacial acetic acid is a common choice as it can serve as both the catalyst and the solvent.[4][10] Alternatively, other acids like polyphosphoric acid (PPA) or a solution of HCl in an alcohol can be used.
-
If using a solvent other than the acid, add it to the flask (e.g., ethanol, toluene).
-
Heat the reaction mixture to reflux. The reaction temperature and time will vary depending on the reactivity of the ketone. Typical reaction times range from 2 to 24 hours.[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, often UV-active, spot corresponding to the indole product indicates reaction completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction was conducted in a non-aqueous solvent, remove the solvent under reduced pressure.
-
Carefully neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate or 1 M sodium hydroxide, until the pH is approximately 7-8.[4][10]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude indole product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Reaction Scope and Expected Outcomes
The reaction of m-tolylhydrazine hydrochloride with various ketones leads to the formation of either 4-methyl- or 6-methyl-substituted indoles, or a mixture of both, depending on the regioselectivity of the cyclization.
| Ketone | Acid Catalyst/Solvent | Temp. (°C) | Time (h) | Major Product(s) | Expected Yield (%) |
| Acetone | Glacial Acetic Acid | Reflux | 4 | 2,4,6-Trimethylindole | 75-85 |
| Cyclohexanone | Glacial Acetic Acid | Reflux | 2 | 6-Methyl-1,2,3,4-tetrahydrocarbazole | 80-90[4] |
| 2-Butanone | Polyphosphoric Acid | 100 | 3 | Mixture of 2,3,4-trimethylindole and 2,3,6-trimethylindole | 60-75 |
| Propiophenone | Eaton's Reagent | 80 | 6 | 4-Methyl-2-phenyl-3-methylindole | 70-80 |
| Isopropyl methyl ketone | Glacial Acetic Acid | Room Temp. | 24 | 2,3,3,4-Tetramethyl-3H-indole & 2,3,3,6-Tetramethyl-3H-indole | High[4][10] |
Note: The regioselectivity of the reaction with unsymmetrical ketones is influenced by the steric and electronic nature of the ketone substituents and the acidity of the reaction medium.[6][8] Generally, cyclization occurs at the less sterically hindered α-carbon.
Regioselectivity with Unsymmetrical Ketones
A significant consideration in the Fischer indole synthesis is the regiochemical outcome when using unsymmetrical ketones. The reaction of m-tolylhydrazine will produce a mixture of 4-methyl- and 6-methyl-substituted indoles. The ratio of these isomers is dependent on the direction of the initial tautomerization of the hydrazone to the ene-hydrazine.
dot
Caption: Regiochemical pathways in the Fischer indole synthesis with unsymmetrical ketones.
The direction of enamine formation, and thus the final product ratio, is influenced by several factors:
-
Steric Hindrance: Tautomerization generally favors the formation of the less sterically hindered ene-hydrazine, leading to cyclization at the less substituted α-carbon.
-
Acid Strength: Stronger acids and higher temperatures can favor the formation of the thermodynamically more stable (more substituted) ene-hydrazine, potentially altering the product ratio.[9]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Insufficient heating- Decomposition of starting materials | - Use a fresh batch of acid catalyst.- Ensure the reaction reaches and maintains the target temperature.- Conduct the reaction under an inert atmosphere. |
| Formation of multiple products/impurities | - Side reactions due to high temperatures- Incomplete reaction- Regioisomers not fully separated | - Lower the reaction temperature and extend the reaction time.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Optimize the column chromatography eluent system for better separation. |
| Difficulty in purification | - Tarry byproducts- Close Rf values of isomers | - Perform an initial filtration through a plug of silica gel to remove baseline impurities.- Try a different stationary phase (e.g., alumina) or a different eluent system for chromatography. |
Conclusion
The Fischer indole synthesis remains a highly effective and versatile method for the preparation of substituted indoles. By utilizing m-tolylhydrazine hydrochloride, researchers can readily access 4- and 6-methyl-substituted indole scaffolds, which are valuable building blocks in drug discovery and materials science. A clear understanding of the reaction mechanism and the factors governing regioselectivity is paramount for successful and efficient synthesis. The protocols and insights provided in this application note serve as a comprehensive guide for the practical application of this classic and powerful transformation.
References
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
88Guru. (n.d.). Describe Fischer Indole Synthesis | Reaction and Mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. [Link]
-
ResearchGate. (2010). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54089. [Link]
-
Zolfigol, M. A., & Sajjadifar, S. (2014). A Study on the Effects of Steric Hindrance of Carboxylic Acids as Organocatalysts in Fischer’s Method for Indolenine Synthesis. Scientia Iranica, 21(3), 823-831. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 88guru.com [88guru.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. researchgate.net [researchgate.net]
Application Note: Chemoselective Synthesis of Phenylhydrazones from 3-Methylphenylhydrazine Hydrochloride
Part 1: Executive Summary & Scientific Rationale
Introduction
The condensation of 3-methylphenylhydrazine hydrochloride with carbonyl compounds (aldehydes and ketones) is a fundamental transformation in organic synthesis. While historically used for the characterization of carbonyls, its primary utility in modern drug discovery lies in generating arylhydrazones , the obligate intermediates for the Fischer Indole Synthesis .
Using the hydrochloride salt (
Chemical Context & Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination.
-
Deprotonation: Sodium acetate neutralizes the hydrochloride salt, releasing the free 3-methylphenylhydrazine.
-
Nucleophilic Attack: The terminal nitrogen (
-nitrogen) attacks the carbonyl carbon. -
Dehydration: Proton transfer and loss of water yield the hydrazone (
bond).
Critical Consideration for 3-Methyl Analogues: Unlike unsubstituted phenylhydrazine, the 3-methyl (meta) substituent introduces regiochemical complexity during subsequent Fischer Indolization. Cyclization can occur at either the ortho position (yielding a 4-methylindole) or the para position (yielding a 6-methylindole). This protocol ensures high-purity hydrazone formation to minimize upstream variables before cyclization.
Part 2: Visualized Pathways
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the buffered activation and condensation pathway.
Figure 1: Mechanistic pathway showing the in situ generation of the nucleophile and subsequent condensation.
Part 3: Detailed Protocol
Materials & Safety Data
Safety Warning: this compound is toxic by ingestion, inhalation, and skin contact and is a suspected carcinogen. All operations must be performed in a fume hood.
| Reagent | MW ( g/mol ) | Role | Hazards |
| 3-Methylphenylhydrazine HCl | 158.63 | Nucleophile Source | Toxic, Irritant |
| Sodium Acetate (Trihydrate) | 136.08 | Buffer / Base | Irritant |
| Carbonyl Substrate | Variable | Electrophile | Variable |
| Ethanol (95%) | 46.07 | Solvent | Flammable |
Experimental Workflow (DOT Visualization)
Figure 2: Step-by-step experimental workflow for hydrazone synthesis.
Step-by-Step Procedure
1. Preparation of Hydrazine Solution:
-
In a round-bottom flask, dissolve 1.0 equivalent (e.g., 1.58 g, 10 mmol) of this compound in 15 mL of water.
-
If the solution is turbid, filter it to remove insoluble impurities.
2. Buffering (The Critical Step):
-
Prepare a solution of 1.5 equivalents of Sodium Acetate (e.g., 2.0 g trihydrate) in 5 mL of water.
-
Add this to the hydrazine solution.
-
Observation: The mixture may become slightly cloudy as the free base is liberated.
3. Condensation:
-
Dissolve 1.0 equivalent (10 mmol) of the aldehyde or ketone in 10–15 mL of 95% Ethanol.
-
Add the carbonyl solution to the buffered hydrazine mixture.
-
Note: If the carbonyl is liquid and soluble in water, it can be added directly.
4. Reaction & Crystallization:
-
Stir the mixture vigorously.
-
For Aldehydes: Reaction is often immediate at room temperature. A solid precipitate will form within 5–20 minutes.
-
For Ketones: Heat the mixture to 60–70°C (water bath) for 20–40 minutes.
-
If no precipitate forms, add water dropwise to the hot solution until a faint turbidity persists, then allow it to cool slowly.
5. Isolation:
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize yield.
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the filter cake with cold 50% aqueous ethanol (2 x 5 mL).
6. Purification:
-
Recrystallize from hot ethanol or an ethanol/water mixture.
-
Dry in a vacuum oven at 40°C or air dry overnight.
Part 4: Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Product MP is near reaction temp or solvent is too rich. | Add a seed crystal; scratch the glass; add more water to increase polarity; cool very slowly. |
| No Precipitate | Solution is too dilute or pH is too low (too acidic). | Concentrate the solution via rotovap; check pH (aim for 4.5–5.5); add more Sodium Acetate. |
| Dark/Tar Product | Oxidation of the hydrazine free base. | Perform reaction under Nitrogen ( |
| Low Yield | High solubility of product in EtOH. | Use a higher ratio of water during the isolation step. |
Part 5: Application Case Study (Fischer Indole Synthesis)
The 3-methylphenylhydrazone produced above is the precursor for synthesizing methyl-substituted indoles.
Regioselectivity Note:
When subjecting the 3-methylphenylhydrazone of a ketone (e.g., acetone) to Fischer conditions (Polyphosphoric acid or
-
Major Product: 6-Methylindole (Sterically favored attack at the para position relative to the methyl group).
-
Minor Product: 4-Methylindole (Attack at the ortho position, sterically crowded).
Researchers must characterize the cyclized product via NMR to confirm the isomer ratio.
References
-
Fischer Indole Synthesis Mechanism & Overview Source: Wikipedia / Organic Chemistry Portal URL:[Link][1][2][3][4]
-
General Preparation of Phenylhydrazones (Organic Syntheses) Source: Organic Syntheses, Coll. Vol. 1, p.442 (1941) URL:[Link]
-
Synthesis of Phenylhydrazones from Hydrochloride Salts Source: MDPI (Molecules 2003, 8, 333-341) URL:[Link]
Sources
Quantification of Residual Phenylhydrazine in Drug Substances: A Dual-Protocol Approach
Application Note: AN-PHZ-2026
Executive Summary & Regulatory Context
Phenylhydrazine (PH) and its derivatives are common reagents in the synthesis of indole-based Active Pharmaceutical Ingredients (APIs), such as triptans and NSAIDs. However, PH is classified as a Potentially Genotoxic Impurity (PGI) . Under ICH M7 (R2) guidelines, mutagenic impurities must be controlled to levels that pose negligible risk—typically a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure [1].
For a drug with a maximum daily dose of 1.0 g, this translates to a limit of 1.5 ppm .
The Analytical Challenge
Quantifying PH is notoriously difficult due to two factors:
-
Chemical Instability: PH is susceptible to oxidation and degradation in solution, leading to variable recovery rates in direct analysis.
-
Poor Retention & Detection: As a small, polar, basic molecule, PH retains poorly on standard C18 columns and lacks a strong chromophore for UV detection at low levels.
Strategic Solution: This guide presents two validated workflows. Protocol A utilizes pre-column derivatization with 4-Nitrobenzaldehyde (4-NBA) to "lock" the analyte into a stable, UV-active hydrazone. Protocol B offers a high-sensitivity LC-MS/MS approach for trace analysis (sub-ppm) where derivatization may be undesirable or where lower detection limits are required.
Method Selection Strategy
The following decision matrix outlines the logic for selecting the appropriate protocol based on your laboratory's instrumentation and the required Limit of Quantification (LOQ).
Figure 1: Decision matrix for selecting the optimal analytical workflow for Phenylhydrazine quantification.
Protocol A: Derivatization HPLC-UV
Principle: Phenylhydrazine reacts with 4-Nitrobenzaldehyde (4-NBA) under acidic catalysis to form a stable phenylhydrazone derivative. This reaction shifts the absorption maximum to the visible region (~400 nm), eliminating interference from most API backbones that absorb in the UV range (200-280 nm) [2].
Reaction Mechanism
The nucleophilic hydrazine nitrogen attacks the aldehyde carbonyl, followed by dehydration to form the C=N bond.
Figure 2: Condensation mechanism of Phenylhydrazine with 4-Nitrobenzaldehyde.
Reagents & Preparation
-
Derivatizing Reagent (4-NBA): 5.0 mg/mL in Acetonitrile (ACN).[1] Prepare fresh daily.
-
Diluent: ACN:Water (80:20 v/v) with 0.1% Acetic Acid.
-
Stock Standard: Dissolve 10 mg Phenylhydrazine HCl in 100 mL Diluent (100 ppm).
Experimental Workflow
-
Sample Preparation: Weigh 50 mg of API into a 10 mL volumetric flask. Dissolve in 5 mL of Diluent.
-
Derivatization: Add 1.0 mL of 4-NBA Reagent .
-
Incubation: Sonicate for 5 minutes, then incubate at 40°C for 30 minutes . (Heat ensures complete conversion).
-
Quench/Dilution: Make up to volume with Diluent.
-
Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.
HPLC Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 30% B; 2-10 min: 30%→80% B; 10-12 min: 80% B; 12.1 min: 30% B |
| Detection | UV at 390 nm (Specific for the hydrazone derivative) |
| Injection Vol | 10 µL |
| Column Temp | 30°C |
Validation Note: The derivative elutes significantly later than the API and excess reagent, typically around 8-9 minutes in this gradient. The specificity at 390 nm is critical, as most APIs do not absorb at this wavelength [3].
Protocol B: Direct LC-MS/MS (High Sensitivity)
Principle: For trace quantification (< 0.5 ppm), direct analysis using a Phenyl-Hexyl column provides superior selectivity for aromatic amines without the need for derivatization, reducing sample preparation errors.
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (Phenylhydrazine is basic).
-
MRM Transitions:
-
Quantifier: m/z 109.1 → 92.1 (Loss of NH3)
-
Qualifier: m/z 109.1 → 65.1 (Ring fragmentation)
-
-
Source Temp: 350°C
-
Capillary Voltage: 3.5 kV
Chromatographic Conditions
A Phenyl-Hexyl column is chosen over C18 because the π-π interactions retain the aromatic phenylhydrazine better than hydrophobic interactions alone.
| Parameter | Setting |
| Column | Inertsil Ph-3 or Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.0) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic 70% A / 30% B (Adjust based on API retention) |
| Run Time | 8.0 minutes |
Critical Handling Step: Phenylhydrazine is unstable in basic or neutral aqueous solutions. Samples must be prepared in 0.1% Formic Acid in Methanol and analyzed immediately. The autosampler should be kept at 4°C [4].
Method Validation Criteria (ICH Q2/M7)
To ensure scientific integrity, the following parameters must be verified during method transfer:
-
Specificity: Inject the API spiked with all known process impurities. Ensure the PH peak (or its derivative) is spectrally pure (using DAD or MS ratio).
-
Sensitivity (LOQ): Must be ≤ 30% of the ICH M7 limit. For a 1.5 ppm limit, the LOQ must be ≤ 0.45 ppm.
-
Accuracy (Recovery): Spike API samples at LOQ, 100%, and 150% of the limit. Acceptable range: 80-120% for trace levels.
-
Solution Stability: This is the critical failure mode . Verify stability of the standard and sample solution at 0, 4, 12, and 24 hours. If recovery drops <90%, the method requires "Fresh Prep" restrictions.
References
-
ICH. (2023).[2] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). International Council for Harmonisation.[3][4][5] Link
-
Google Patents. (2019). CN109521136A - Method for derivatization HPLC-DAD measurement of phenylhydrazine.[1]Link
-
Reddy, V. B., et al. (2014).[4] A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of Analytical Science and Technology.[4] Link
-
Kiyani, H., & Bamdad, M. (2018).[6] Reaction of aldehydes with phenylhydrazine...[7][8] ResearchGate. Link
Sources
- 1. CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate - Google Patents [patents.google.com]
- 2. database.ich.org [database.ich.org]
- 3. raps.org [raps.org]
- 4. d-nb.info [d-nb.info]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Optimizing reaction temperature for 3-Methylphenylhydrazine hydrochloride
Technical Support Center: 3-Methylphenylhydrazine Hydrochloride
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for reactions involving this compound. The primary focus is on mastering the critical parameter of reaction temperature, particularly within the context of the Fischer indole synthesis, to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound and why is temperature so critical?
A1: this compound is a crucial reagent, most frequently used in the Fischer indole synthesis to produce 5-methyl-substituted indoles.[1] Indole scaffolds are vital in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2]
Temperature is arguably the most critical parameter in this reaction for two primary reasons:
-
Kinetics vs. Thermodynamics: The Fischer indole synthesis involves a series of equilibria and a key[3][3]-sigmatropic rearrangement.[4][5] The initial formation of the hydrazone and its tautomerization to the ene-hydrazine are reversible steps. The subsequent rearrangement and cyclization have significant activation energy barriers.[6] Insufficient temperature will result in a sluggish or stalled reaction.
-
Stability and Side Reactions: Conversely, excessive heat can be detrimental. Phenylhydrazines are susceptible to thermal decomposition.[7] At elevated temperatures, competing side reactions like N-N bond cleavage, polymerization, and oxidation can occur, leading to the formation of tarry by-products and a significant reduction in the yield and purity of the desired indole.[8] Careful temperature control is therefore essential to navigate the fine line between enabling the desired reaction pathway and triggering unwanted decomposition.
Q2: What are the immediate signs that my reaction temperature is suboptimal?
A2: Observing the reaction progress is key. Here are common indicators of incorrect temperature settings:
-
Temperature Too Low:
-
Stalled Reaction: TLC analysis shows the persistence of starting materials (3-methylphenylhydrazine and the carbonyl compound) with little to no product formation over an extended period.
-
Precipitation: The intermediate phenylhydrazone may precipitate from the solution if its solubility is limited at lower temperatures and fail to progress to the next step.
-
-
Temperature Too High:
-
Rapid Darkening: The reaction mixture quickly turns dark brown or black, indicating the formation of polymeric tars and decomposition products.[8]
-
Multiple Spots on TLC: TLC analysis reveals a complex mixture of products, with spots streaking from the baseline, which is characteristic of degradation.
-
Gas Evolution: Vigorous bubbling may indicate decomposition, especially the breakdown of the hydrazine moiety.
-
Q3: How does my choice of acid catalyst affect the optimal reaction temperature?
A3: The acid catalyst is fundamental to the reaction mechanism and directly influences the required temperature.[4][5] The catalyst's role is to protonate the hydrazone, facilitating its isomerization to the reactive ene-hydrazine intermediate and lowering the activation energy for the subsequent[3][3]-sigmatropic rearrangement.[5][6]
-
Strong Brønsted Acids (e.g., H₂SO₄, Polyphosphoric Acid - PPA): These are highly effective proton donors and can often promote the reaction at lower to moderate temperatures (e.g., 80-100 °C). However, their strong dehydrating and oxidizing nature at higher temperatures can exacerbate charring and side product formation.[9]
-
Weaker Brønsted Acids (e.g., Acetic Acid): Acetic acid can serve as both a catalyst and a solvent. It typically requires higher temperatures, often at reflux (~118 °C), to achieve a sufficient reaction rate.[1][8]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): Lewis acids coordinate with the nitrogen atoms to facilitate the key rearrangement. The optimal temperature can vary widely depending on the specific Lewis acid and its concentration.[2][8][10] Some Lewis acid-catalyzed reactions proceed efficiently at moderate temperatures (e.g., 60-90 °C).
The interplay between catalyst strength and temperature is crucial; a stronger acid may allow for a lower reaction temperature, potentially leading to a cleaner reaction profile.[9]
Troubleshooting Guide: Low Yield & Impurities
This section addresses specific problems encountered during the synthesis. The following flowchart provides a logical path for diagnosing issues related to low product yield.
Caption: Troubleshooting workflow for low yield.
Q4: My reaction has stalled. TLC shows only starting materials even after several hours. What should I do?
A4: This is a classic sign of insufficient activation energy. The thermal energy provided is not enough to overcome the barrier for the[3][3]-sigmatropic rearrangement.
-
Causality: The key indole-forming step is kinetically limited. Without adequate heat, the equilibrium between the hydrazone and the crucial ene-hydrazine intermediate does not favor the latter, and the rearrangement proceeds too slowly to be productive.
-
Troubleshooting Steps:
-
Incrementally Increase Temperature: Raise the reaction temperature by 15-20 °C and monitor by TLC every 30-60 minutes. If using a solvent like acetic acid, this may mean moving from 80 °C to reflux.
-
Evaluate Your Catalyst: If you are using a mild acid (like acetic acid) and increasing the temperature is not feasible or desirable, consider switching to a more potent catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are often effective alternatives that can promote the reaction under different temperature profiles.[4]
-
Confirm Reagent Quality: Ensure your this compound and carbonyl compound are pure. Impurities can inhibit the catalyst or interfere with the reaction.
-
Q5: My reaction turned into a black tar, and the yield of my desired indole is very low. How can I prevent this?
A5: Tar formation is a clear indication of thermal decomposition.[8] You have likely exceeded the stability threshold of your reagents, intermediates, or product under the acidic conditions.
-
Causality: At high temperatures, the energy supplied to the system is sufficient to open up undesired reaction pathways. These include homolytic cleavage of the weak N-N bond, acid-catalyzed polymerization of intermediates, and oxidation (if not under an inert atmosphere). These pathways compete directly with the desired cyclization.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical adjustment. If you were running the reaction at reflux in a high-boiling solvent, reduce the temperature significantly (e.g., from 120 °C to 80 °C). The reaction will be slower, but it will likely be much cleaner.
-
Change Solvent/Catalyst System: A combination of a strong acid and high temperature is often the culprit. Consider a milder system. For example, instead of PPA at 100 °C, try using p-toluenesulfonic acid (p-TsOH) in a solvent like toluene or tert-butanol at 80 °C.[2]
-
Ensure an Inert Atmosphere: Purge the reaction flask with nitrogen or argon before heating and maintain a positive pressure throughout the reaction. This minimizes oxidative side reactions that contribute to decomposition.
-
Control Heating Rate: Rapid heating can create localized hot spots that initiate decomposition. Use a controlled oil bath and ramp the temperature slowly to the desired setpoint.
-
Experimental Protocol & Data
Protocol: Synthesis of 5-Methyl-2-phenyl-1H-indole via Fischer Indole Synthesis
This protocol provides a standard procedure for reacting this compound (referred to as m-tolylhydrazine hydrochloride) with acetophenone. It highlights the critical temperature control step.
Materials:
-
This compound
-
Acetophenone
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add acetophenone (1.0 eq). Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone intermediate. This step can often be combined with the next, but pre-formation can sometimes lead to cleaner reactions.[1]
-
Indolization/Cyclization: To the flask, add glacial acetic acid to act as both the solvent and the acid catalyst.
-
Critical Temperature Control: Place the flask in a pre-heated oil bath set to 85 °C . It is crucial not to heat to reflux immediately. Maintain this temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the hydrazone intermediate and the formation of the indole product using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This will often cause the crude product to precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a brine solution to remove residual acid and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Summary: Temperature & Catalyst Influence
The choice of acid and temperature are interdependent. The following table provides starting points for optimization based on literature precedents.
| Acid Catalyst | Typical Solvent | Recommended Starting Temperature (°C) | Notes |
| Glacial Acetic Acid | Acetic Acid | 80 - 118 (Reflux) | A common, straightforward method. Reflux can cause charring with sensitive substrates.[8] |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene / tert-Butanol | 80 - 110 (Reflux) | Good for substrates sensitive to strong mineral acids.[2] |
| Polyphosphoric Acid (PPA) | None (used as solvent) | 80 - 100 | Highly effective but can be viscous and difficult to work with. Vigorous stirring is essential. |
| Zinc Chloride (ZnCl₂) | Ethanol / Acetic Acid | 60 - 90 | A common Lewis acid catalyst; can sometimes provide cleaner reactions at lower temperatures.[4][8] |
| Sulfuric Acid (H₂SO₄) | Ethanol | 70 - 85 | A strong Brønsted acid. Use cautiously as it can promote significant decomposition at high concentrations/temperatures.[9] |
Mechanistic Workflow
The following diagram illustrates the core mechanism of the Fischer Indole Synthesis, highlighting the temperature-dependent step.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
References
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Available at: [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. Available at: [Link]
-
Chen, T., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8913-8923. Available at: [Link]
-
Taber, D. F., & Straney, P. J. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 75(12), 4179-4190. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Available at: [Link]
- Google Patents. (2019). CN109503418A - A kind of preparation process of methyl hydrazine.
-
Buu-Hoï, N. P., & Jacquignon, P. (1967). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 1104-1106. Available at: [Link]
-
Organic Syntheses. (n.d.). Phenylhydrazine. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
-
MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Molecules, 28(14), 5373. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
Technical Support Center: Handling Air-Sensitive and Hygroscopic 3-Methylphenylhydrazine Hydrochloride
Welcome to the technical support center for 3-Methylphenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but challenging reagent. As a hygroscopic and air-sensitive compound, its successful use in synthesis, particularly in widely-used reactions like the Fischer indole synthesis, hinges on meticulous handling and an understanding of its chemical nature. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the integrity of your experiments and the safety of your laboratory.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the use of this compound, linking them back to the compound's inherent sensitivities.
Q1: My reaction yield is significantly lower than expected, or the reaction failed entirely. What are the likely causes related to the starting material?
Low or no yield is one of the most frequent issues encountered and can often be traced back to the degradation of the this compound before or during the reaction.
Answer: The primary culprits are exposure to atmospheric oxygen and moisture.[1][2][3]
-
Causality - The "Why": this compound is susceptible to oxidation by air, which can lead to the formation of various byproducts, including colored impurities that are often a visual indicator of degradation.[4] Its hygroscopic nature means it readily absorbs water from the atmosphere.[5][6] This absorbed moisture can hydrolyze the hydrochloride salt or interfere with reaction mechanisms, especially those that are acid-catalyzed and require anhydrous conditions, such as the Fischer indole synthesis.[7][8][9]
-
Troubleshooting & Validation:
-
Visual Inspection: Fresh, high-purity this compound should be a white to off-white crystalline solid.[5][6] If your material has a distinct yellow, pinkish, or brownish tint, it has likely oxidized and should not be used for reactions sensitive to impurities.[10]
-
Inert Atmosphere Handling: Always handle the solid reagent under a dry, inert atmosphere, such as nitrogen or argon.[1][11] This can be achieved using a glovebox or a Schlenk line.[2][11] A glove bag can be a more economical, though less secure, option for short-term handling.[2]
-
Proper Storage: The reagent should be stored in a tightly sealed container, preferably in a desiccator or a controlled-atmosphere glovebox, away from light.[5][6]
-
Q2: I'm observing the formation of dark, tarry side products in my Fischer indole synthesis. What's going wrong?
The formation of tar is a common problem in Fischer indole syntheses and often points to issues with the starting materials or reaction conditions.
Answer: This is frequently caused by the degradation of the hydrazine starting material or suboptimal reaction conditions.
-
Causality - The "Why": Oxidized this compound can introduce impurities that lead to polymerization or other side reactions under the acidic and often heated conditions of the Fischer indole synthesis.[7] Additionally, if the reaction is not conducted under an inert atmosphere, the hydrazine itself can decompose or react with oxygen at elevated temperatures, contributing to the formation of intractable materials. The choice and concentration of the acid catalyst are also critical; an inappropriate acid or concentration can promote side reactions like aldol condensation of the ketone/aldehyde partner or Friedel-Crafts type reactions.[7]
-
Troubleshooting & Validation:
-
Starting Material Purity: Use only pure, colorless this compound. If the purity is suspect, recrystallization may be necessary, although this should be done with care to avoid further degradation.[10]
-
Inert Reaction Setup: Ensure your entire reaction apparatus is properly dried and purged with an inert gas before adding reagents.[11][12] Maintain a slight positive pressure of inert gas throughout the reaction.[12]
-
Solvent Degassing: Use anhydrous solvents that have been properly degassed to remove dissolved oxygen.[11] Common methods include freeze-pump-thaw cycles or sparging with an inert gas.[11]
-
Q3: My reaction is inconsistent, with yields varying significantly between batches. How can I improve reproducibility?
Inconsistent results are a clear indicator of uncontrolled variables in your experimental setup.
Answer: The most likely source of this inconsistency is variable exposure of the this compound to air and moisture.
-
Causality - The "Why": The degree of degradation of your starting material can vary depending on how long the container has been open and the ambient humidity on a given day. Even brief exposures can introduce enough moisture or oxygen to impact sensitive reactions.
-
Troubleshooting & Validation:
-
Standardized Handling Protocol: Implement a strict, standardized protocol for handling this reagent. This includes weighing it out quickly in a controlled environment (glovebox preferred) and minimizing the time the main container is open.
-
Aliquotting: Upon receiving a new bottle of this compound, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material.
-
Glassware Preparation: Always use oven-dried or flame-dried glassware that has been cooled under a stream of inert gas to remove adsorbed moisture.[11][12]
-
II. Frequently Asked Questions (FAQs)
Storage and Handling
Q: What is the correct way to store this compound? A: It should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] Storage under an inert gas (argon or nitrogen) is highly recommended. For long-term storage, a desiccator or a controlled atmosphere glovebox is ideal.
Q: I don't have a glovebox. How can I safely handle this solid reagent? A: While a glovebox is the best option, you can use a Schlenk line to create an inert atmosphere within your reaction flask.[2][11] To weigh and add the solid, you can create a temporary inert environment using a glove bag or by maintaining a positive flow of inert gas into the flask while quickly adding the pre-weighed solid (a technique known as counterflow addition).[11]
Safety Precautions
Q: What are the primary safety hazards associated with this compound? A: Like other hydrazine derivatives, it is considered toxic and an irritant.[13][14] It can be harmful if inhaled, swallowed, or absorbed through the skin. It can cause skin and eye irritation, and repeated exposure may lead to skin allergies or damage to internal organs.[14] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Q: What should I do in case of a spill? A: For a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, cover the spill with an inert absorbent material (like Chemizorb®), collect it carefully into a sealed container, and dispose of it as hazardous waste. Avoid creating dust. For larger spills, evacuate the area and follow your institution's emergency procedures.
Experimental Protocols & Workflows
Q: Can you provide a basic protocol for setting up a reaction under an inert atmosphere using a Schlenk line? A: Certainly. This protocol outlines the fundamental steps for ensuring an air- and moisture-free reaction environment.
Experimental Protocol: Inert Atmosphere Reaction Setup via Schlenk Line
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at >125°C for at least 4 hours (or overnight) to remove adsorbed water.[12]
-
Assembly: Assemble the glassware while still hot and immediately connect it to a Schlenk line. Use a thin layer of grease on all ground-glass joints to ensure a good seal.[12]
-
Purge Cycle: Evacuate the assembled glassware using the vacuum on the Schlenk line, and then refill it with a dry, inert gas (argon or nitrogen). This is known as a "purge-and-refill" cycle.[11]
-
Repeat: Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric gases and residual moisture are removed.[11]
-
Positive Pressure: After the final cycle, leave the flask under a slight positive pressure of the inert gas. This can be visualized by connecting the gas outlet of the Schlenk line to an oil or mercury bubbler, which will show a slow, steady bubble rate.[12]
-
Reagent Addition: Add anhydrous, degassed solvents via a syringe through a rubber septum.[12] Add solid this compound under a positive flow of inert gas to prevent air from entering the flask.
Visualization of Key Workflows
To better illustrate the proper handling procedures, the following diagrams outline the critical steps for maintaining an inert atmosphere.
Caption: Workflow for setting up an air-sensitive reaction.
Caption: Methods for transferring solid air-sensitive reagents.
Quantitative Data Summary
For optimal results and safety, adhere to the following parameters when working with air-sensitive reagents.
| Parameter | Recommended Value/Practice | Rationale |
| Glassware Drying Temp. | >125 °C | Ensures removal of adsorbed water film.[12] |
| Glassware Drying Time | ≥ 4 hours (overnight preferred) | Provides sufficient time for complete moisture removal.[12] |
| Purge/Refill Cycles | Minimum of 3 | Effectively removes atmospheric gases from the apparatus.[11] |
| Inert Gas | Argon (Ar) or Nitrogen (N₂) | Argon is denser than air, making it slightly more effective, but Nitrogen is more economical and widely used.[11] |
| Solvent Condition | Anhydrous & Degassed | Prevents unwanted side reactions with water and dissolved oxygen.[11] |
III. References
-
Wikipedia. Air-free technique. [Link]
-
Fauske & Associates. Hints for Handling Air-Sensitive Materials. [Link]
-
Organic Syntheses. Phenylhydrazine. [Link]
-
Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]
-
ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]
-
Loba Chemie. PHENYL HYDRAZINE HYDROCHLORIDE AR. [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Cambridge University Press. Fischer Indole Synthesis. [Link]
-
NIH PubChem. Methylhydrazine. [Link]
-
Google Patents. CN102531953A - Preparation process for phenylhydrazine hydrochloride.
-
Google Patents. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine.
-
Google Patents. CN101143837A - Preparation method for p-methylphenylhydrazine.
-
New Jersey Department of Health. PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. [Link]
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 2. ossila.com [ossila.com]
- 3. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 4. riccachemical.com [riccachemical.com]
- 5. This compound CAS#: 637-04-7 [m.chemicalbook.com]
- 6. 637-04-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. nj.gov [nj.gov]
Preventing oxidation of m-Tolylhydrazine hydrochloride during synthesis
Subject: Preventing Oxidation & Ensuring Stability
Ticket ID: #MTH-OX-PREV-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Redox War
m-Tolylhydrazine hydrochloride (CAS: 637-04-7) is notoriously unstable in its free base form. The hydrazine moiety (
The Golden Rule: The hydrochloride salt form is your "armor." Oxidation rates drop by orders of magnitude when the hydrazine nitrogen is protonated (
Module 1: The Inert Ecosystem
Before touching a reagent, you must establish an oxygen-free environment. 90% of oxidation issues stem from "invisible" oxygen dissolved in solvents.
Equipment Preparation
-
Glassware: Oven-dried (
for 2h) or flame-dried under vacuum. -
Atmosphere: High-purity Nitrogen (
) or Argon ( ). Argon is preferred as it is heavier than air and "blankets" the crystals during filtration. -
Schlenk Line: Essential for degassing solvents.[1]
Solvent Degassing Protocol (The "Freeze-Pump-Thaw" Alternative)
For this synthesis, rigorous sparging is usually sufficient.
-
Insert a gas dispersion tube (fritted glass) into the solvent bottle.
-
Bubble dry
vigorously for 20 minutes per liter of solvent. -
Seal immediately with a septum.
Module 2: Synthesis Protocol (The "Acidic Fortress" Route)
This protocol uses Tin(II) Chloride (
Workflow Visualization
Caption: The "Acidic Fortress" workflow avoids the high-risk Free Base intermediate by precipitating the salt directly.
Step-by-Step Procedure
Reagents:
-
m-Toluidine (10.7 g, 0.1 mol)
-
Conc. Hydrochloric Acid (HCl)
-
Sodium Nitrite (
) -
Tin(II) Chloride Dihydrate (
)
Phase 1: Diazotization (The Setup)
-
Dissolve: In a 500 mL 3-neck flask (under
), dissolve 0.1 mol m-toluidine in 25 mL conc. HCl and 25 mL water. -
Cool: Immerse in an ice-salt bath. Internal temperature must be 0–5°C .
-
Diazotize: Dropwise add a solution of
(7.0 g in 15 mL ).-
Critical: Keep temp < 5°C. If it rises, thermal decomposition occurs (tar formation).
-
Endpoint: Starch-iodide paper should turn blue immediately (excess nitrous acid).
-
Phase 2: Reduction (The Critical Junction)
-
Prepare Reductant: In a separate flask, dissolve 50 g
in 50 mL conc. HCl. Cool this solution to 0°C. -
Transfer: Pour the cold diazonium solution into the cold stannous chloride solution with vigorous stirring.
-
Why? Adding diazo to Sn ensures the reducing agent is always in excess, preventing side coupling reactions.
-
-
Crystallization: The double salt (hydrazine-tin complex) may precipitate. Allow the mixture to stand in the fridge (4°C) overnight.
Phase 3: Isolation (The Salt Release)
-
Filter: Collect the double salt precipitate.
-
De-tinning: Dissolve the solid in minimal boiling water.
-
Precipitate: Add conc. HCl until the solution is strongly acidic. Cool slowly to 0°C. The pure m-tolylhydrazine hydrochloride will crystallize as white/off-white needles.
-
Dry: Filter under Argon. Wash with cold, degassed ether. Dry in a vacuum desiccator over
.
Module 3: Troubleshooting & FAQs
Visual Diagnostics Matrix
| Observation | Diagnosis | Root Cause | Corrective Action |
| White Needles | Healthy | Optimal synthesis. | Store immediately under Argon.[1] |
| Pink/Red Tint | Mild Oxidation | Surface oxidation to azo/diazenium species. | Wash with cold degassed ethanol/HCl. |
| Brown Oil/Tar | Decomposition | Thermal instability or pH > 7. | Discard. Irreversible polymerization. |
| Gray Sludge | Tin Contamination | Incomplete removal of Sn salts. | Recrystallize from hot water + conc. HCl. |
Logic Flow for Troubleshooting
Caption: Decision tree for diagnosing synthesis failures based on visual cues.
Frequently Asked Questions
Q: Can I use rotary evaporation to dry the product?
A: Risky. Rotary evaporators often have micro-leaks. Heating a hydrazine salt in the presence of trace air accelerates oxidation. Use a high-vacuum manifold or a desiccator with
Q: Why did my product turn into an oil upon filtration? A: This is usually "oiling out" due to impurities lowering the melting point, or residual solvent.
-
Fix: Re-dissolve in the minimum amount of hot ethanol, add a few drops of conc. HCl, and cool very slowly to induce crystallization. Scratch the glass to seed.
Q: Is the pink color dangerous? A: It indicates impurity, not necessarily danger, but it ruins stoichiometry. The pink color comes from trace amounts of the azo compound (oxidation product). It acts as an autocatalytic impurity—meaning it promotes further oxidation. Purify immediately.
Module 4: Storage Specifications
To maintain >98% purity over 6 months, adhere to the "DAL" Protocol:
-
D ark: Light catalyzes the photolytic cleavage of the N-N bond. Amber vials are mandatory.
-
A rgon: Headspace must be flushed with Argon.
-
L ow Temp: Store at -20°C.
| Parameter | Specification |
| Container | Amber glass vial with Teflon-lined cap. |
| Headspace | Argon (preferred) or Nitrogen.[1] |
| Desiccant | Packet of Silica gel or |
| Shelf Life | 6 months (optimal conditions); 1 week (ambient air). |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for aryl hydrazine synthesis via SnCl2 reduction).
-
Organic Syntheses. (1922). Phenylhydrazine Hydrochloride.[3] Org. Synth. 1922, 2, 71. (Foundational methodology for hydrazine salt isolation).
-
PubChem. (n.d.). m-Tolylhydrazine hydrochloride - Compound Summary. National Center for Biotechnology Information. (Safety and Chemical Property Data).
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride (Analogous safety data for tolyl derivatives).
Sources
Validation & Comparative
Comparing Brønsted vs Lewis acid efficiency for m-Tolylhydrazine hydrochloride reactions
This guide provides an objective, technical comparison of Brønsted versus Lewis acid catalysts for the Fischer Indole Synthesis utilizing m-tolylhydrazine hydrochloride. It is designed for researchers requiring high-efficiency protocols for synthesizing methyl-substituted indole scaffolds.
Executive Summary
The reaction of m-tolylhydrazine hydrochloride with ketones (Fischer Indole Synthesis) presents a specific challenge: Regioselectivity . The meta-methyl substituent creates two potential cyclization sites, leading to a mixture of 4-methylindole (via ortho-cyclization) and 6-methylindole (via para-cyclization).
-
Brønsted Acids (e.g.,
, PPA, AcOH): Historically the standard. They provide high conversion rates (>85%) but often require harsh thermal conditions that can degrade sensitive substrates and promote tar formation. They typically favor the thermodynamic product (6-methylindole). -
Lewis Acids (e.g.,
, ): Offer milder reaction conditions and are superior for substrates with acid-labile groups. They often exhibit different kinetic selectivity profiles but can be difficult to remove during workup (emulsions). -
Emerging Alternatives (Solid Acids/Organocatalysts): Recent data suggests citric acid and solid-supported catalysts can achieve yields >90% with simpler workups, challenging the dominance of traditional mineral acids.
Mechanistic & Regioselectivity Analysis[1][2]
The choice of catalyst dictates not just the rate of hydrazone formation, but the energy barrier of the [3,3]-sigmatropic rearrangement—the rate-determining step.
The Regioselectivity Problem
For m-tolylhydrazine:
-
Path A (Sterically Hindered): Cyclization at the carbon between the methyl and the hydrazine moiety leads to the 4-methylindole .
-
Path B (Sterically Favored): Cyclization at the carbon away from the methyl group leads to the 6-methylindole .
General Trend: Steric hindrance usually disfavors Path A. However, the electron-donating nature of the methyl group activates the ring. Strong Brønsted acids typically enhance the selectivity for the 6-methyl isomer (Path B) by facilitating thermodynamic equilibration, whereas milder Lewis acids may yield higher ratios of the kinetic 4-methyl isomer.
Mechanistic Pathway Diagram[3]
Caption: Bifurcation of the Fischer Indole pathway for m-tolylhydrazine. Path B is generally favored due to lower steric hindrance.
Comparative Performance Analysis
The following data aggregates performance metrics from recent synthetic methodology studies involving m-tolylhydrazine and cyclohexanone/isopropyl methyl ketone derivatives.
Performance Data Table
| Catalyst Class | Specific Catalyst | Typical Yield | Reaction Temp | Regioselectivity (6-Me : 4-Me) | Key Advantage | Key Limitation |
| Brønsted (Weak) | Glacial Acetic Acid | 80 - 85% | Reflux (118°C) | Moderate (~4:1) | Solvent & catalyst in one; easy workup. | Slow kinetics; requires high temp. |
| Brønsted (Strong) | Polyphosphoric Acid (PPA) | 75 - 85% | 100 - 120°C | High (>9:1) | Robust; handles difficult ketones. | Viscous; difficult to quench; "messy". |
| Brønsted (Solid) | Citric Acid / Silica | 85 - 98% | 80°C / Reflux | High | Green chem ; simple filtration workup. | Slower reaction times compared to mineral acids. |
| Lewis | Zinc Chloride ( | 70 - 80% | 100 - 170°C | Variable | Classic standard; widely available. | Stoichiometric amounts often needed; emulsion issues. |
| Lewis | 60 - 75% | 60 - 80°C | Moderate | Milder temp; good for labile groups. | Moisture sensitive; lower yields for hindered ketones. |
Analysis:
-
Efficiency Winner: Recent protocols utilizing Citric Acid or Solid-Supported Acids (e.g.,
) demonstrate superior yields (>90%) and operational simplicity compared to traditional PPA or methods. -
Robustness Winner: PPA remains the choice for unreactive ketones despite the difficult workup.
-
Selectivity: Stronger acids generally push the equilibrium toward the less hindered 6-methylindole.
Experimental Protocols
Protocol A: High-Efficiency "Green" Method (Citric Acid)
Best for: High yield, ease of purification, and environmental compliance.
Reagents:
-
m-Tolylhydrazine hydrochloride (1.0 equiv)
-
Ketone (e.g., cyclohexanone) (1.0 equiv)
-
Citric Acid (0.5 equiv)[1]
-
Solvent: Ethanol (Abs.)[1]
Step-by-Step:
-
Mixing: In a round-bottom flask, combine m-tolylhydrazine hydrochloride (10 mmol) and the ketone (10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add citric acid (5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78°C) with stirring. Monitor by TLC (typically 1-3 hours).
-
Workup: Cool to room temperature. The product often precipitates or can be induced to precipitate by adding cold water.
-
Purification: Filter the solid. If oil separates, extract with ethyl acetate, wash with brine, dry over
, and concentrate.[2] Recrystallize from ethanol/water if necessary.
Protocol B: Classical Lewis Acid Method ( )
Best for: Tough substrates requiring activation without Brønsted acidity.
Reagents:
-
m-Tolylhydrazine hydrochloride (1.0 equiv)
-
Ketone (1.0 equiv)
-
Anhydrous
(1.0 - 2.0 equiv) -
Solvent: Glacial Acetic Acid (or solvent-free melt)
Step-by-Step:
-
Activation: Dissolve anhydrous
(20 mmol) in glacial acetic acid (15 mL). Note: is hygroscopic; handle quickly. -
Addition: Add m-tolylhydrazine hydrochloride (10 mmol) and ketone (10 mmol).
-
Heating: Reflux at 100–110°C for 2–4 hours. The solution usually turns dark brown.
-
Quenching: Pour the hot reaction mixture carefully into crushed ice/water (100 mL) with vigorous stirring.
-
Extraction: The indole may precipitate. If not, extract with diethyl ether (
mL). -
Wash: Crucial step—wash organic layer with 1M NaOH or saturated
to remove acetic acid, then with water and brine. -
Drying: Dry over
and concentrate.
Catalyst Selection Workflow
Use this decision matrix to select the optimal acid for your specific substrate conditions.
Caption: Decision matrix for selecting the optimal acid catalyst based on substrate sensitivity and scale.
References
-
Sajjadifar, S., et al. (2010).[3] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15, 2491-2498.[3] (Demonstrates high yields using acetic acid and mild conditions for m-tolylhydrazine). Link
-
Zolfigol, M. A., & Sajjadifar, S. (2014). "A Comparative Study of Fischer Indole Synthesis." Scientia Iranica. (Highlights Citric Acid as a superior "green" catalyst with 85-98% yields). Link
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[4][5][1][6][7][8][9] Chemical Reviews, 63(4), 373–401. (The authoritative review on mechanism and catalyst types). Link
-
BenchChem. (2025).[7] "Application Notes and Protocols for Fischer Indole Synthesis." (General protocols for p-tolyl and m-tolyl hydrazine reactions). Link
-
Ockenden, D. W., & Schofield, K. (1953). "Indoles from m-tolylhydrazine."[3] Journal of the Chemical Society. (Foundational study on regioselectivity issues between 4-Me and 6-Me isomers). Link
Sources
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. Tosylhydrazine-promoted self-conjugate reduction–Michael/aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
HPLC method for separating positional isomers of chlorophenylhydrazine hydrochloride
o-, m-, and p- Chlorophenylhydrazine Hydrochloride
Executive Summary
The separation of positional isomers of chlorophenylhydrazine hydrochloride (CPH)—specifically the ortho- (2-CPH), meta- (3-CPH), and para- (4-CPH) isomers—presents a significant chromatographic challenge. These compounds share identical molecular weights (142.59 g/mol free base) and exhibit nearly indistinguishable hydrophobicities, particularly between the meta- and para- positions. Furthermore, as hydrazine derivatives, they are basic amines that suffer from severe peak tailing on traditional silica-based stationary phases due to silanol interactions.
This guide contrasts two distinct analytical approaches to solve this resolution crisis:
-
The "High-pH Hybrid" Method (Recommended): Utilizes a hybrid silica C18 column at alkaline pH (8.7) to suppress ionization, maximizing hydrophobic selectivity.
-
The "Fluorinated" Method (Alternative): Utilizes a Pentafluorophenyl (PFP) stationary phase to exploit pi-pi (
) and electrostatic interactions specific to halogenated aromatics.
The Challenge: Isomeric Resolution & Tailing
Separating 3-CPH and 4-CPH is the critical quality attribute (CQA) for this analysis.
-
Physicochemical Similarity: The chlorine atom's position on the phenyl ring minimally alters the overall hydrophobicity (logP ~1.5), causing co-elution on standard C18 columns under acidic conditions.
-
Silanol Activity: At standard acidic pH (2-4), chlorophenylhydrazines are protonated (cations). These cations interact strongly with residual silanols on the column packing, leading to peak broadening and asymmetry (tailing factors > 2.0).
Comparative Method Analysis
Method A: High-pH Hybrid C18 (The "Gold Standard")
Best for: QC Release, Impurity Profiling, Robustness. Mechanism: By operating at pH 8.7, the hydrazine moiety is largely deprotonated (neutral). This eliminates cation-exchange interactions with silanols and forces the separation to rely purely on the subtle hydrophobic differences between the isomers.
Note on Column Selection: You cannot use a standard silica C18 column for this method. Silica dissolves above pH 7.5. You must use a Hybrid Particle column (e.g., Waters XBridge, Agilent Gemini-NX, or Phenomenex Kinetex EVO).
Experimental Protocol A
-
Column: Waters XBridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent hybrid phase.
-
Mobile Phase A: 20 mM Disodium Hydrogen Phosphate (Adjust to pH 8.7 with dilute Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).
-
Temperature: 30°C.
-
Detection: UV at 239 nm (Secondary: 210 nm).
-
Gradient Program:
-
0–10 min: 30% B (Isocratic hold for retention)
-
10–30 min: 30%
40% B (Linear ramp) -
30–48 min: 40%
60% B (Wash) -
48–65 min: Re-equilibration at 30% B.
-
Method B: PFP (Pentafluorophenyl) Core-Shell
Best for: LC-MS applications (volatile buffer), Orthogonal verification. Mechanism: The PFP phase contains a fluorinated ring that acts as a Lewis acid. It engages in specific electrostatic interactions with the electron-rich chlorine atom and the pi-system of the analyte. The "shape selectivity" of PFP is superior to C18 for separating meta and para halogenated isomers.
Experimental Protocol B
-
Column: Phenomenex Kinetex PFP or Supelco Discovery HS F5 (150 mm × 4.6 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 35°C.
-
Detection: UV at 239 nm.
-
Mode: Isocratic (approx. 25-30% B) or shallow gradient.
Performance Data Comparison
The following data summarizes the expected performance based on validation studies of chlorophenylhydrazine and analogous halo-aniline isomers.
| Parameter | Method A (High-pH C18) | Method B (PFP Acidic) |
| Elution Order | 4-CPH | 2-CPH |
| Resolution (3-CPH / 4-CPH) | ||
| Peak Symmetry (Tailing Factor) | ||
| MS Compatibility | No (Non-volatile Phosphate) | Yes (Volatile Formate) |
| Column Lifetime | High (Hybrid particles are robust) | Moderate (Sensitive to contamination) |
*Note: Elution order on PFP can shift depending on the specific methanol/acetonitrile ratio due to dipole-dipole tuning.
Visualizing the Separation Logic
Diagram 1: Method Selection Workflow
This decision tree guides the analyst to the correct protocol based on available equipment and data requirements.
Caption: Decision matrix for selecting the optimal HPLC method based on detector type and column availability.
Diagram 2: Mechanistic Interaction (C18 vs. PFP)
Understanding why the separation occurs is vital for troubleshooting.
Caption: Mechanistic comparison: Method A relies on hydrophobicity of the neutral base; Method B utilizes electrostatic selectivity.
Detailed Protocol Steps (Method A)
Step 1: Buffer Preparation (Critical)
-
Dissolve 3.56 g of Disodium Hydrogen Phosphate Dihydrate in 950 mL of Milli-Q water.
-
Calibrate pH meter with fresh standards (pH 7.0 and 10.0).
-
Adjust pH to 8.7 ± 0.05 using dilute Orthophosphoric Acid (do not use HCl, as chloride ions can corrode stainless steel over time).
-
Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.
Step 2: Sample Preparation[8]
-
Solvent: Acetonitrile:Water (50:50).
-
Concentration: Prepare a stock of 1.0 mg/mL. Dilute to 0.1 mg/mL for impurity analysis.
-
Stability Warning: Phenylhydrazines are sensitive to oxidation. Prepare solutions fresh daily and use amber vials.
Step 3: System Suitability Criteria
Before running samples, inject the standard six times.
-
RSD of Area: NMT 2.0%
-
Tailing Factor (4-CPH): NMT 1.5
-
Resolution (between 3-CPH and 4-CPH): NMT 2.0 (Target > 2.5)
References
-
Sharma, S. K., et al. (2024).[8] Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. Rasayan Journal of Chemistry, 17(4), 1924-1933.[8]
-
SIELC Technologies. (2018).[6] Separation of 4-Chlorophenylhydrazine on Newcrom R1 HPLC column. Application Note.
-
Advanced Materials Technology. (2016). Separation of Neutral Aromatics on HALO® PFP, C18 and Phenyl-Hexyl.[9] HALO Applications.
-
MicroSolv Technology. (2014). Types of Chemical Isomers and Recommended HPLC Columns. Technical Guide.
Sources
- 1. iajps.com [iajps.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. hplc.eu [hplc.eu]
- 5. Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 4-Chlorophenylhydrazine | SIELC Technologies [sielc.com]
- 7. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. halocolumns.com [halocolumns.com]
A Senior Application Scientist's Guide to Indole Synthesis: A Comparative Analysis of Alternatives to 3-Methylphenylhydrazine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, with the Fischer indole synthesis remaining a workhorse reaction for its construction.[1][2] For decades, arylhydrazines like 3-Methylphenylhydrazine hydrochloride have been go-to reagents for this transformation. However, growing concerns over the toxicity, handling, and environmental impact of hydrazine derivatives necessitate a critical evaluation of safer and more versatile alternatives.[3][4] This guide provides an in-depth comparison of alternative reagents and synthetic strategies to this compound. We will dissect the classic Fischer synthesis, explore mechanistically distinct hydrazine-free pathways, and delve into modern transition-metal-catalyzed methods, offering field-proven insights, detailed protocols, and quantitative data to empower researchers in making informed decisions for their synthetic campaigns.
The Benchmark: Fischer Indole Synthesis with this compound
The Fischer indole synthesis, discovered in 1883, is a robust method for producing indoles from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[5][6] this compound is a common reagent used to generate 4- or 6-methyl-substituted indoles, depending on the carbonyl partner.
Mechanism of Action: The reaction proceeds through a well-established pathway:
-
Hydrazone Formation: Condensation of the arylhydrazine with the carbonyl compound.
-
Tautomerization: Isomerization of the hydrazone to its reactive enamine tautomer ('ene-hydrazine').
-
[7][7]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement (akin to a Cope rearrangement) forms a new C-C bond and breaks the N-N bond.[8][9]
-
Aromatization & Cyclization: The resulting di-imine intermediate re-aromatizes, followed by an intramolecular attack of an amino group onto an imine.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole ring.[5]
Caption: The classical Fischer Indole Synthesis workflow.
Advantages:
-
Cost-Effective: Phenylhydrazines are generally inexpensive and readily available.
-
High Atom Economy: The primary byproduct is ammonia.
-
Versatility: A wide range of substituted indoles can be synthesized.
Limitations & Safety Concerns:
-
Harsh Conditions: Often requires strong acids (H₂SO₄, PPA) and high temperatures, limiting functional group tolerance.[5][10]
-
Toxicity: this compound, like many hydrazine derivatives, is highly toxic, a suspected carcinogen, and requires stringent handling protocols to prevent exposure via inhalation, ingestion, or skin contact.[3][11][12][13] Accidental release poses significant environmental and health risks.[11]
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of isomeric indole products.[10]
Alternative Strategies: Moving Beyond Classical Hydrazines
To address the shortcomings of reagents like this compound, several alternative strategies have been developed. These can be broadly categorized into hydrazine-free classical syntheses and modern catalytic approaches.
Bischler-Möhlau Indole Synthesis: A Hydrazine-Free Alternative
The Bischler-Möhlau synthesis is a classical alternative that avoids hydrazines altogether, instead reacting an α-halo-ketone with an excess of an aniline.[14][15]
Mechanism of Action: The reaction begins with the alkylation of two aniline molecules by the α-halo-ketone to form a key diamino-ketone intermediate. This is followed by an acid-catalyzed electrophilic cyclization and subsequent aromatization to furnish the indole core.[14][16]
Caption: The hydrazine-free Bischler-Möhlau indole synthesis pathway.
Advantages:
-
Improved Safety Profile: Completely avoids the use of toxic and potentially explosive hydrazine reagents.
-
Different Substrate Scope: Utilizes readily available anilines and α-halo-ketones, providing access to different substitution patterns, particularly 2-arylindoles.
Limitations:
-
Harsh Conditions: Traditionally requires very high temperatures (>180 °C) and often produces unpredictable side products.[14]
-
Poor Yields: The classical procedure is often plagued by low yields.
-
Excess Reagents: Requires a large excess of the aniline starting material.
Expert Commentary: While the classical Bischler-Möhlau synthesis has its drawbacks, modern modifications using microwave irradiation or Lewis acid catalysts like lithium bromide have made it a more viable and milder option for specific synthetic targets.[14] It is particularly valuable when the required arylhydrazine for a Fischer synthesis is unstable or inaccessible.
Modern Transition-Metal-Catalyzed Syntheses
The most significant advances in indole synthesis have come from the application of transition-metal catalysis. These methods offer milder conditions, broader functional group tolerance, and novel bond disconnections, circumventing the need for pre-functionalized hydrazine or aniline precursors in many cases.
A. Palladium-Catalyzed Larock Indole Synthesis
The Larock synthesis involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. This powerful reaction forms two C-C bonds and one C-N bond in a single operation.
Mechanism of Action: The catalytic cycle typically involves:
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond of the o-haloaniline.
-
Alkyne Coordination & Insertion: The alkyne coordinates to the Pd(II) complex and inserts into the Pd-C bond.
-
Intramolecular C-N Bond Formation: The amino group attacks the newly formed vinyl-palladium species.
-
Reductive Elimination/Protonolysis: The cycle is completed to regenerate the Pd(0) catalyst and release the indole product.
B. Copper- or Palladium-Catalyzed Cyclization of Anilines and Ketones/Alkynes
More recent methods enable the direct coupling of anilines with other partners, bypassing the need for o-haloanilines or hydrazines. For example, palladium-catalyzed oxidative cyclization of N-aryl imines (formed in situ from anilines and ketones) provides a direct route to indoles via C-H activation.[17][18]
Caption: Generalized workflow for modern transition-metal-catalyzed indole synthesis.
Advantages:
-
Exceptional Functional Group Tolerance: Reactions are often run under neutral or mildly basic conditions, preserving sensitive functional groups.
-
High Regioselectivity: The substitution pattern is precisely controlled by the choice of starting materials.
-
Hydrazine-Free: Eliminates all safety concerns associated with hydrazine use.
-
Convergent: Allows for the rapid assembly of complex indole structures from simple, readily available building blocks.[19]
Limitations:
-
Catalyst Cost & Sensitivity: Palladium and other noble metal catalysts can be expensive, and some are sensitive to air and moisture.
-
Ligand Optimization: Often requires careful screening of ligands to achieve optimal reactivity and yield.
-
Metal Contamination: The final product may contain trace amounts of the metal catalyst, which is a significant concern in pharmaceutical applications and requires dedicated purification steps.
Performance Comparison: A Head-to-Head Analysis
To provide a clear comparison, we've compiled representative data for the synthesis of 2,3-dimethylindole, a common indole motif.
| Synthesis Method | Key Reagent(s) | Catalyst/Acid | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Fischer Indole | Phenylhydrazine, Methyl ethyl ketone | Polyphosphoric Acid (PPA) | 100-150 | 1-3 | ~85% | Inexpensive, high throughput | Harsh acid, hydrazine toxicity[3][11] |
| Bischler-Möhlau | Aniline, 3-bromo-2-butanone | None (thermal) or LiBr | 180-220 | 6-12 | 40-60% | Hydrazine-free | High temp, low yield, excess aniline |
| Palladium-Catalyzed | Aniline, Methyl ethyl ketone | Pd(OAc)₂, O₂ (oxidant) | 100-120 | 24 | ~80% | Mild conditions, high tolerance | Catalyst cost, potential metal traces[17] |
| Iodine-Mediated | Aniline, α,β-Ynones | I₂ | 80 | 12 | 70-90% | Metal-free, mild conditions | Requires specific ynone partner[20] |
Detailed Experimental Protocols
Protocol 1: Fischer Synthesis of 2,3-Dimethylindole (Benchmark)
-
In a fume hood, add phenylhydrazine (10.8 g, 0.1 mol) to a round-bottom flask equipped with a reflux condenser.
-
Carefully add methyl ethyl ketone (7.9 g, 0.11 mol). An exotherm may be observed. Stir the mixture for 30 minutes at room temperature to form the hydrazone.
-
Slowly and with vigorous stirring, add polyphosphoric acid (50 g) to the mixture.
-
Heat the reaction mixture to 120-130 °C for 2 hours. The mixture will become dark and viscous.
-
Allow the mixture to cool to ~80 °C and then carefully pour it onto 200 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of 50% NaOH solution until pH > 9.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or recrystallization from hexane to yield 2,3-dimethylindole.
Trustworthiness Note: The progress of hydrazone formation can be monitored by TLC. Complete neutralization in step 6 is critical for efficient extraction of the indole product.
Protocol 2: Palladium-Catalyzed Synthesis of 2,3-Dimethylindole (Alternative)
Adapted from C-H activation methodologies.[17][18]
-
To an oven-dried Schlenk tube, add aniline (0.93 g, 10 mmol), palladium(II) acetate (45 mg, 0.02 mmol), and a suitable ligand (e.g., X-Phos, if required by the specific literature procedure).
-
Add methyl ethyl ketone (1.44 g, 20 mmol) and a suitable solvent (e.g., DMF, 20 mL).
-
The tube is sealed and placed under an atmosphere of oxygen (balloon).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (3 x 50 mL) to remove the DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure 2,3-dimethylindole.
Trustworthiness Note: This reaction is sensitive to air before the oxygen backfill. Ensuring anhydrous conditions and proper inert atmosphere technique is key to achieving high yields and reproducibility.
Conclusion and Recommendations
While this compound remains a potent and economical reagent for the Fischer indole synthesis, its significant toxicity and the harsh conditions required for its use are major drawbacks in modern research and development, especially in process chemistry.
-
For large-scale, cost-driven synthesis where the infrastructure for handling hazardous materials is robust, the classical Fischer indole synthesis remains a viable, albeit less green, option.
-
For medicinal chemistry and late-stage functionalization , where functional group tolerance and mild conditions are paramount, transition-metal-catalyzed methods are unequivocally superior. They offer unparalleled flexibility and avoid the safety liabilities of hydrazines. The initial investment in catalysts and ligands is often offset by higher yields, fewer purification steps, and a broader substrate scope.
-
Hydrazine-free classical methods like the Bischler-Möhlau synthesis, particularly with modern improvements, serve as important niche alternatives when the required starting materials for other routes are not readily accessible.
Ultimately, the choice of reagent and methodology must be a carefully considered decision, balancing cost, scalability, safety, and synthetic versatility. The increasing availability and sophistication of catalytic methods strongly suggest a continued shift away from hazardous reagents like this compound, paving the way for safer, more efficient, and environmentally responsible indole synthesis.
References
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Synthesis of Indoles from o-Haloanilines. J. Org. Chem. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Indoles from Aniline and α,β-Ynones through an Iodine-Mediated Transition-Metal-Free Tandem aza-Michael addition/C−H Functionalization. ResearchGate. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of indoles from electron-withdrawing substituted alkynes and anilines. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Möhlau indole synthesis. In Wikipedia. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal-Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temperature. ResearchGate. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
ACS Publications. (2024). Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2019). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]
-
Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2002). Recent development in the technology of Fischer indole synthesis. ResearchGate. Retrieved from [Link]
-
Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. NIH. Retrieved from [Link]
-
ACS Publications. (2020). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. NIH. Retrieved from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Sci-Hub. (2017). Metal-Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temperature. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. NIH. Retrieved from [Link]
-
National Institutes of Health. (2023). Hydrazine Toxicology. NCBI Bookshelf. Retrieved from [Link]
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- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Comparative Technical Guide: 3-Methylphenylhydrazine Hydrochloride vs. Phenylhydrazine
Executive Summary
In the landscape of heterocycle synthesis—specifically the construction of the indole scaffold—Phenylhydrazine (PHZ) and its derivative 3-Methylphenylhydrazine Hydrochloride (3-MPH·HCl) represent two distinct strategic entry points.
While PHZ is the benchmark reagent for synthesizing unsubstituted indole cores, 3-MPH·HCl is the critical building block for accessing 4- and 6-substituted indole motifs , which are pharmacophores frequently observed in serotonin receptor modulators (e.g., triptans) and kinase inhibitors.
This guide objectively compares these two reagents, focusing on regiochemical outcomes , handling stability , and purification complexity .
Physicochemical Profile & Stability
The primary operational difference lies in the physical state and oxidative stability. Phenylhydrazine (free base) is notoriously difficult to store long-term due to auto-oxidation, whereas the hydrochloride salt form of the 3-methyl derivative offers superior shelf-stability.
Table 1: Physicochemical Comparison
| Feature | Phenylhydrazine (PHZ) | 3-Methylphenylhydrazine HCl |
| CAS Number | 100-63-0 | 637-04-7 |
| Physical State | Oily liquid or low-melting solid (mp 19°C) | Crystalline Solid |
| Stability | Low. Darkens rapidly upon air exposure (auto-oxidation). Requires inert atmosphere storage. | High. Stable solid. Resistant to oxidation if kept dry. |
| Handling Hazard | High. Vapors are toxic; skin absorption is rapid. | Moderate. Dust hazard, but lower vapor pressure reduces inhalation risk. |
| Solubility | Miscible with alcohols, benzene, ether. Sparingly soluble in water.[1] | Soluble in water and alcohols; insoluble in non-polar organics (ether). |
| Stoichiometry | 1.0 eq. provides 1.0 eq. hydrazine.[1][2][3][4][5][6][7][8][9] | 1.0 eq. provides 1.0 eq. hydrazine + 1.0 eq. HCl (Acidic).[2][4] |
Application Insight: When using 3-MPH·HCl , the inherent acidity of the hydrochloride salt often eliminates the need for exogenous acid catalysts (like H₂SO₄ or ZnCl₂) in Fischer Indole syntheses, effectively acting as a self-catalyzing reagent [1].
Synthetic Performance: The Regioselectivity Divergence
The most critical scientific differentiator is the regiochemical outcome of the Fischer Indole Synthesis.
Mechanism & Regiochemistry
The Fischer Indole synthesis proceeds via a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.
-
PHZ (Symmetric): The aromatic ring is unsubstituted. The rearrangement can occur at either ortho carbon with identical results. Outcome: Single Product.
-
3-MPH (Asymmetric): The meta-methyl group renders the two ortho positions non-equivalent. Rearrangement can occur at the sterically less hindered position (para to the methyl) or the hindered position (ortho to the methyl). Outcome: Mixture of Regioisomers (4-methyl and 6-methyl indoles).
Visualization: Mechanistic Pathway
The following diagram illustrates the bifurcation point that researchers must account for when using 3-MPH.
Figure 1: Mechanistic divergence. Note that 3-MPH yields two isomers, typically favoring the 6-methylindole (green path) over the 4-methylindole (red path) due to steric hindrance at the rearrangement site.
Experimental Data on Isomer Ratios
According to literature on meta-substituted hydrazines:
-
Typical Ratio: 6-isomer : 4-isomer ranges from 4:1 to 10:1 depending on the specific ketone and acid catalyst used [2].
-
Purification Burden: Unlike PHZ reactions, which often allow for simple filtration of the product, 3-MPH reactions almost invariably require column chromatography or fractional crystallization to isolate the pure 6-methyl isomer.
Comparative Experimental Protocols
Below are self-validating protocols for the synthesis of tetrahydrocarbazoles (using cyclohexanone). This comparison highlights the "Workup" complexity introduced by 3-MPH.
Reagents
-
Ketone: Cyclohexanone (1.0 eq)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
-
Catalyst: H₂SO₄ (for PHZ) or None (for 3-MPH·HCl due to intrinsic acidity)
Workflow Comparison
Figure 2: Workflow comparison. Protocol B (3-MPH) requires significantly more downstream processing to achieve high purity.
Detailed Steps for 3-MPH·HCl (Protocol B)
-
Preparation: Dissolve 3-Methylphenylhydrazine HCl (15.8 g, 0.1 mol) and Cyclohexanone (9.8 g, 0.1 mol) in Ethanol (100 mL).
-
Reaction: Heat to reflux. Note that the HCl salt releases HCl upon heating, catalyzing the reaction. Monitor by TLC.[3][10]
-
Workup: Unlike PHZ, the product may not crystallize immediately upon cooling due to the isomer mixture depressing the melting point.
-
Evaporate ethanol.
-
Partition residue between Ethyl Acetate and Saturated NaHCO₃ (to neutralize the HCl salt).
-
Dry organic layer (MgSO₄) and concentrate.
-
-
Purification: The crude oil contains both 6-methyl-1,2,3,4-tetrahydrocarbazole (major) and the 8-methyl isomer (minor, corresponding to the 4-position on the indole ring).
-
Required: Flash chromatography (Hexane:EtOAc gradient) is necessary to isolate the pure major isomer [3].
-
Safety & Toxicology
While both compounds are hydrazine derivatives and share core toxicity profiles (hemolytic agents), the salt form offers safety advantages during weighing and transfer.
-
Phenylhydrazine:
-
Risk:[7] Potent skin sensitizer and carcinogen. Causes hemolytic anemia.
-
Handling: Must be handled in a fume hood. Spills are difficult to clean (oily).
-
-
3-MPH·HCl:
-
Risk:[7] Similar systemic toxicity if ingested/inhaled.
-
Handling: The solid salt reduces vapor pressure, minimizing inhalation risk during weighing. Easier to clean up (sweep/vacuum) compared to liquid PHZ.
-
References
-
Robinson, B. (1982).[11] The Fischer Indole Synthesis. John Wiley & Sons.
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.
-
Ishii, H. (1981).[11] "Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products." Accounts of Chemical Research, 14(9), 275-283.
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- 3. researchgate.net [researchgate.net]
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Genotoxic impurity analysis for hydrazine derivatives in pharmaceuticals
Executive Summary: The "Cohort of Concern" Challenge
Hydrazine (
For the analytical scientist, hydrazines present a "perfect storm" of difficulty:
-
High Polarity: Poor retention on standard C18 RP-HPLC.
-
Lack of Chromophore: Invisible to standard UV detection without modification.
-
Instability: Rapid oxidation and reactivity with excipients or the API itself.
This guide objectively compares the two dominant analytical strategies—Direct HILIC-MS/MS and Derivatization-LC-MS/MS —to determine which offers the necessary robustness for GMP release testing.
Comparative Analysis: Direct vs. Derivatization
Method A: Pre-column Derivatization (The Gold Standard)
Target Approach: Schiff Base formation using Benzaldehyde or 2-Nitrobenzaldehyde.
This method relies on reacting the unstable hydrazine with an aldehyde to form a stable, lipophilic hydrazone. This transforms the analyte into a species that is easily retained on C18 columns and ionizes efficiently in Mass Spectrometry.
-
Mechanism:
-
Pros:
-
Sensitivity: Increases ionization efficiency by 10-100x.
-
Stability: "Freezes" the hydrazine immediately, preventing degradation during the autosampler wait time.
-
Selectivity: Shifts the mass (
) to a higher range, moving it away from low-mass solvent noise and API fragments.
-
-
Cons: Requires sample preparation steps; risk of incomplete reaction if pH is not controlled.
Method B: Direct Analysis via HILIC-MS/MS (The Modern Efficiency)
Target Approach: Hydrophilic Interaction Liquid Chromatography.
HILIC uses a polar stationary phase (e.g., Amide or Silica) with a high-organic mobile phase to retain polar compounds like hydrazine without derivatization.
-
Pros: minimal sample prep; avoids introducing derivatizing reagents that could contaminate the MS source.
-
Cons:
-
Matrix Effects: HILIC is notoriously susceptible to ion suppression from API salts.
-
Peak Shape: Hydrazines often tail significantly due to secondary interactions with silanols.
-
Equilibration: HILIC columns require long equilibration times between gradients, reducing throughput.
-
Method C: GC-MS (The Legacy Alternative)
While hydrazine is volatile, it is highly polar and adsorbs to metal surfaces in GC injectors. It often requires derivatization (e.g., with Acetone or Acetic Anhydride) to be viable. GC-MS is generally less sensitive than LC-MS/MS for this application and is not the focus of this modern guide, though it remains a backup for specific matrices.
Decision Matrix & Workflow Visualization
The following diagrams illustrate the decision logic and the chemical workflow for the recommended Derivatization method.
Caption: Figure 1. Analytical decision matrix for selecting the appropriate methodology for hydrazine impurities.
Caption: Figure 2. Optimized Benzaldehyde Derivatization Workflow including the critical 'Matrix Matching' acidification step.
Detailed Experimental Protocol (Method A)
Why this protocol? Standard derivatization often fails because API counter-ions (e.g., Hydrochloride, Tosylate) alter the pH of the reaction mixture, inhibiting Schiff base formation. The inclusion of Benzoic Acid (Step 2) acts as a "Matrix Matching" agent, buffering the reaction environment to ensure consistent derivatization yield regardless of the API salt form [1].[1]
Reagents
-
Derivatizing Agent: Benzaldehyde (Reagent Grade).
-
Buffer/Catalyst: Benzoic Acid (or p-Toluenesulfonic acid).
-
Solvent: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
-
Preparation of Derivatizing Solution: Dissolve 1.0 mL of Benzaldehyde in 100 mL of Acetonitrile.
-
Sample Preparation: Weigh accurately 50 mg of API into a 10 mL volumetric flask.
-
Acidification (Critical Step): Add 1.0 mL of 0.1 M Benzoic Acid solution. Note: This ensures the pH is slightly acidic (pH 4-5), which catalyzes the carbonyl-amine attack while preventing protonation of the hydrazine to the non-reactive hydrazinium ion.
-
Reaction: Add 2.0 mL of the Derivatizing Solution. Sonicate for 5 minutes and allow to stand at ambient temperature for 40 minutes.
-
Dilution: Make up to volume with Acetonitrile/Water (50:50).
-
LC-MS/MS Parameters:
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 mins.
-
Detection: ESI Positive Mode. Monitor MRM transition for Benzaldehyde-Hydrazone (e.g., m/z 209
105 for Phenylhydrazine derivative, or specific mass for Hydrazine-bis-benzalazine).
-
Performance Data Comparison
The following data compares the performance of the Derivatization method (Method A) against Direct HILIC (Method B) and UV-Derivatization.
| Parameter | Method A: Derivatization (LC-MS/MS) | Method B: Direct HILIC (LC-MS/MS) | Method C: Derivatization (HPLC-UV) |
| LOD (Limit of Detection) | 0.005 ppm (ng/mL) | ~0.5 - 1.0 ppm | 0.25 ppm [2] |
| Linearity ( | > 0.999 (0.01 - 10 ppm) | > 0.99 (1 - 50 ppm) | > 0.995 |
| Matrix Tolerance | High (Analytes elute in clean region) | Low (Susceptible to ion suppression) | Moderate |
| Throughput | Moderate (40 min prep time) | High (No prep, but long equilibration) | Moderate |
| Selectivity | Excellent (Mass shift + MRM) | Good (depends on column) | Moderate (UV interference) |
Key Insight: While Direct HILIC is faster in preparation, it often fails to meet the stringent LOQ requirements for high-dose drugs where the ppm limit is extremely low. The Derivatization method provides the necessary sensitivity buffer.
References
-
Sun, M., et al. (2016). "Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry." Journal of Chromatography A.
-
Liu, J., et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[2][3] Journal of Pharmaceutical and Biomedical Analysis.
-
ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH.
-
Song, L., et al. (2017). "Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde." Journal of Chromatography B.
Sources
- 1. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methylphenylhydrazine Hydrochloride Isomers
For researchers and professionals in drug development and organic synthesis, the precise identification of structural isomers is not merely an academic exercise—it is a cornerstone of quality control, reaction optimization, and regulatory compliance. The methylphenylhydrazine hydrochloride isomers (ortho, meta, and para) serve as a classic example where a subtle shift in a methyl group's position profoundly alters the molecule's chemical environment and, consequently, its spectroscopic signature.
These compounds are valuable intermediates in various synthetic pathways, including the well-known Fischer indole synthesis, which is fundamental to creating a vast array of pharmaceutical agents.[1] The ability to unequivocally distinguish between the 2-methyl-(ortho), 3-methyl-(meta), and 4-methyl-(para) isomers is critical, as their reactivity and the properties of their downstream products can vary significantly.[2] This guide provides an in-depth comparison of these isomers using key spectroscopic techniques—NMR, FT-IR, UV-Vis, and Mass Spectrometry—supported by established principles and detailed experimental protocols.
The Foundation: Structural and Physicochemical Differences
The three isomers share the same molecular formula (C₇H₁₁ClN₂) and molecular weight, but the spatial arrangement of the methyl (-CH₃) and hydrazinyl (-NHNH₂) groups on the phenyl ring dictates their symmetry, electronic properties, and intermolecular interactions. This positional variance is the root cause of their distinct spectroscopic behaviors.
The methyl group is weakly electron-donating through an inductive effect (+I). In the ortho and para positions, it can also participate in hyperconjugation, further influencing the electron density of the aromatic ring and the nitrogen atoms.[2] In the ortho isomer, steric hindrance between the adjacent methyl and hydrazinyl groups can also play a significant role in its chemical and spectral properties.[2]
Diagram: Isomers of Methylphenylhydrazine Hydrochloride
Caption: Chemical structures of the ortho, meta, and para isomers.
Table 1: Physicochemical Properties of Methylphenylhydrazine Hydrochloride Isomers
| Property | 2-Methylphenylhydrazine HCl (ortho) | 3-Methylphenylhydrazine HCl (meta) | 4-Methylphenylhydrazine HCl (para) |
| CAS Number | 635-26-7[3] | 637-04-7[4] | 637-60-5[5][6] |
| Molecular Formula | C₇H₁₀N₂·HCl | C₇H₁₀N₂·HCl | C₇H₁₀N₂·HCl |
| Formula Weight | 158.63 g/mol | 158.63 g/mol [4] | 158.63 g/mol [6] |
| Appearance | White to off-white crystalline solid[3] | Crystalline solid | Solid[7] |
| Melting Point | 198-202 °C | 184-194 °C (dec.)[4] | 215-220 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The key to differentiation lies in the aromatic region (typically 6.5-7.5 ppm). The substitution pattern dictates the number of unique aromatic protons and their coupling (splitting) patterns.
-
Ortho Isomer: The four protons on the benzene ring are all chemically distinct, leading to a complex, asymmetric multiplet pattern.
-
Meta Isomer: The proton between the two substituents is distinct, as are the other three. This also results in a complex but characteristic pattern. The proton at C2 (between the substituents) is often a singlet or a finely split triplet, while the others show more complex splitting.
-
Para Isomer: Due to the molecule's symmetry along the C1-C4 axis, there are only two sets of equivalent aromatic protons. This results in a highly symmetrical and easily identifiable pattern, typically two doublets that integrate to 2H each (an AA'BB' system).
Table 2: Predicted ¹H NMR Spectral Characteristics in DMSO-d₆
| Isomer | -CH₃ Protons (ppm) | Aromatic Protons (ppm) & Splitting | -NHNH₃⁺ Protons (ppm) |
| Ortho | ~2.2-2.3 (s, 3H) | ~6.8-7.3 (m, 4H, complex pattern) | Broad signals, ~8-11 |
| Meta | ~2.3-2.4 (s, 3H) | ~6.7-7.2 (m, 4H, characteristic pattern) | Broad signals, ~8-11 |
| Para | ~2.2-2.3 (s, 3H) | ~6.9-7.0 (d, 2H), ~7.2-7.3 (d, 2H) | Broad signals, ~8-11 |
| Note: Chemical shifts are approximate. The hydrazine protons (-NHNH₃⁺) are broad due to quadrupole broadening and exchange with residual water; their signals are often observed as a broad singlet.[1] |
¹³C NMR Spectroscopy
The number of unique signals in the ¹³C NMR spectrum is directly related to the molecular symmetry.
-
Ortho & Meta Isomers: Lacking any plane of symmetry that bisects the ring carbons, all 7 carbon atoms (6 aromatic + 1 methyl) are chemically unique, resulting in 7 distinct signals .
-
Para Isomer: The plane of symmetry reduces the number of unique aromatic carbons to 4 (C1, C4, and the two equivalent pairs C2/C6 and C3/C5). This leads to a total of 5 distinct signals (4 aromatic + 1 methyl), making it easily distinguishable from the other two isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides information about the functional groups and the overall structure of a molecule. While many absorption bands (like N-H and C-H stretches) will be similar across the isomers, the "fingerprint region" (below 1500 cm⁻¹) is highly diagnostic, particularly the C-H out-of-plane bending bands.
-
N-H Stretch: Broad absorptions in the 3200-2800 cm⁻¹ region, typical of amine hydrochlorides.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic strong absorptions in the 900-650 cm⁻¹ range. This is often the most reliable IR region for differentiation.[8]
Table 3: Key FT-IR Diagnostic Bands (KBr Pellet)
| Vibrational Mode | Ortho Isomer (1,2-disubst.) | Meta Isomer (1,3-disubst.) | Para Isomer (1,4-disubst.) |
| N-H Stretch (salt) | ~3200-2800 cm⁻¹ (broad) | ~3200-2800 cm⁻¹ (broad) | ~3200-2800 cm⁻¹ (broad) |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~2970-2920 cm⁻¹ | ~2970-2920 cm⁻¹ | ~2970-2920 cm⁻¹ |
| C-H Out-of-Plane Bend | ~750 cm⁻¹ (strong) | ~780 cm⁻¹ & ~690 cm⁻¹ (strong) | ~820 cm⁻¹ (strong) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within the molecule. The chromophore is the substituted benzene ring. While all three isomers will show characteristic absorbance for an aromatic system, the position of the methyl group (the auxochrome) can cause slight shifts (solvatochromic shifts) in the maximum absorbance wavelength (λmax).[9] These differences are often subtle and may be less definitive than NMR or IR for positive identification but can serve as a useful supplementary check. The spectra are typically recorded in a polar solvent like ethanol or methanol.
Mass Spectrometry (MS)
In mass spectrometry, all three isomers will exhibit the same molecular ion peak corresponding to the free base (M⁺) after the loss of HCl, as they are isomers with identical molecular weights. The primary value of MS in this context is to confirm the molecular weight of the compound. While fragmentation patterns can sometimes differ between positional isomers, these differences may be too subtle for reliable, standalone identification.
Workflow & Experimental Protocols
The following diagram outlines a logical workflow for the spectroscopic identification of an unknown methylphenylhydrazine hydrochloride isomer.
Diagram: Spectroscopic Identification Workflow
Caption: Workflow for isomer identification using multiple spectroscopic techniques.
Protocol 1: NMR Sample Preparation and Acquisition
Causality: Deuterated solvents are required to avoid large solvent peaks in the ¹H NMR spectrum. DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids dissolution.
-
Preparation: Accurately weigh 5-10 mg of the methylphenylhydrazine hydrochloride sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Cap the tube and vortex or gently warm it until the sample is fully dissolved.
-
System Validation: Before running the sample, acquire a spectrum of a standard sample (e.g., TMS) to ensure the spectrometer is properly calibrated.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Protocol 2: FT-IR Sample Preparation and Acquisition (KBr Pellet)
Causality: The KBr pellet method is used for solid samples to create a transparent matrix, minimizing scattering and allowing the IR beam to pass through the sample. The KBr must be anhydrous as water has strong IR absorptions.
-
Preparation: Vigorously grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a thin, transparent pellet.
-
System Validation: Record a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ absorptions.
-
Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans for a high-quality spectrum.
-
Data Analysis: Label the significant peaks and pay close attention to the 900-650 cm⁻¹ region for the characteristic C-H bending modes.
Conclusion
While mass spectrometry can confirm the molecular weight and UV-Vis spectroscopy can provide supplementary data, the combination of NMR and FT-IR spectroscopy offers the most definitive and robust methodology for distinguishing between the ortho, meta, and para isomers of methylphenylhydrazine hydrochloride. ¹H NMR provides unambiguous information through aromatic proton splitting patterns, ¹³C NMR confirms molecular symmetry by the number of unique signals, and FT-IR offers a rapid check based on the characteristic C-H out-of-plane bending vibrations in the fingerprint region. Employing this multi-technique approach, as outlined in the provided workflow, ensures a confident and accurate structural elucidation, which is paramount for any application in research and industry.
References
-
International Journal of Science and Engineering Applications (IJSEAS). FT-IR and FT-Raman Spectral Investigation of p-toluidine. Available from: [Link]
-
Journal of Molecular Structure. UV-Vis spectrum of (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine. Available from: [Link]
-
Green Chemistry Letters and Reviews. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available from: [Link]
-
RSC Publishing. A dual-mode visual detector for toxic hydrazine. Available from: [Link]
-
PubChem - National Institutes of Health. Methylhydrazine. Available from: [Link]
-
PubChem - National Institutes of Health. 3-Methoxyphenylhydrazine hydrochloride. Available from: [Link]
-
NIST WebBook. Hydrazine, 1-methyl-1-phenyl-. Available from: [Link]
-
PubChem - National Institutes of Health. (4-Methylphenyl)hydrazine. Available from: [Link]
- Patsnap. Preparation method of 4-methyl phenylhydrazine hydrochloride.
-
SIELC Technologies. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn. Available from: [Link]
-
SIELC Technologies. p-Toluidine. Available from: [Link]
-
LinkedIn. P-Toluidine Unveiled: From Precursor to Powerhouse. Available from: [Link]
-
PubChem - National Institutes of Health. 4-Methoxyphenylhydrazine hydrochloride. Available from: [Link]
-
PubChemLite. [(3-chlorophenyl)methyl]hydrazine hydrochloride. Available from: [Link]
-
ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Available from: [Link]
-
PubChem - National Institutes of Health. 4-Methylphenylhydrazine monohydrochloride. Available from: [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
